Nsd2-pwwp1-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H39N5O2 |
|---|---|
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[4-[5-(4-cyanonaphthalen-1-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C34H39N5O2/c1-22-17-24(20-39-15-13-26(14-16-39)37-33(40)41-34(3,4)5)18-23(2)30(22)31-32(38(6)21-36-31)29-12-11-25(19-35)27-9-7-8-10-28(27)29/h7-12,17-18,21,26H,13-16,20H2,1-6H3,(H,37,40) |
Clave InChI |
PHJINNRDSQREGF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Probing the Epigenome: A Technical Guide to the Mechanism of Action of NSD2-PWWP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a critical enzyme in chromatin regulation and a compelling target in oncology. While a specific compound designated "Nsd2-pwwp1-IN-3" is not prominently documented in publicly available literature, this document will detail the well-established mechanism of action for potent and selective chemical probes of the NSD2-PWWP1 domain, such as UNC6934 and its analogues. This information serves as a comprehensive blueprint for understanding how this class of inhibitors functions at a molecular, cellular, and biological level.
Executive Summary
NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active transcription.[1] Overexpression, amplification, or mutation of NSD2 is implicated in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors, where it drives oncogenic gene expression programs.[2][3][4] The N-terminal PWWP domain (PWWP1) of NSD2 is a "reader" module that specifically recognizes the H3K36me2 mark, which is also the catalytic product of NSD2's SET domain.[5] This interaction is crucial for stabilizing NSD2 at chromatin, facilitating the propagation of H3K36me2, and regulating gene expression.[5][6] Inhibitors of the NSD2-PWWP1 interaction represent a novel therapeutic strategy to counteract the oncogenic functions of NSD2 by disrupting its chromatin localization and subsequent downstream signaling.
The Molecular Mechanism of Action: Competitive Inhibition of H3K36me2 Recognition
The core mechanism of action for NSD2-PWWP1 inhibitors is the direct and competitive antagonism of the interaction between the PWWP1 domain and its cognate histone mark, H3K36me2.
These small molecules are designed to bind with high affinity to a conserved aromatic cage within the PWWP1 domain.[7] This cage, formed by amino acid residues such as Y233, W236, and F266, is essential for recognizing the dimethylated lysine side chain of H3K36 through cation-π and hydrophobic interactions.[7] By occupying this binding pocket, inhibitors physically obstruct the engagement of the PWWP1 domain with H3K36me2 on nucleosomes.[1][7]
This competitive inhibition leads to several key downstream consequences:
-
Disengagement from Chromatin: The primary and most immediate effect is the displacement of NSD2 from chromatin. The PWWP1-H3K36me2 interaction serves as a crucial anchor for the enzyme. By disrupting this anchor, inhibitors cause a significant reduction in the chromatin occupancy of NSD2.[1][5]
-
Altered Subcellular Localization: Inhibition of the PWWP1 domain has been shown to induce a striking relocalization of the NSD2 protein. Specifically, NSD2 accumulates in the nucleolus.[1][8] This sequestration effectively removes NSD2 from its sites of action in the nucleoplasm, further diminishing its ability to regulate target genes.
-
Modulation of Gene Expression: By displacing NSD2 from chromatin, PWWP1 inhibitors can alter the expression of NSD2-regulated genes.[9][10] This can lead to the suppression of oncogenic pathways and the reactivation of tumor suppressor genes.
It is important to note that while PWWP1 domain mutations that abrogate H3K36me2 binding can inhibit cancer cell proliferation, pharmacological inhibition of this interaction alone has shown modest effects on global H3K36me2 levels and cell proliferation in some contexts.[7][11] This suggests a cooperative model of NSD2 chromatin engagement involving other reader domains.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative NSD2-PWWP1 inhibitors.
| Compound | Assay Type | Target | Value | Reference |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd: 91 ± 8 nM | [8] |
| AlphaScreen | NSD2-PWWP1:H3K36me2 peptide | IC50: 104 ± 13 nM | [8] | |
| NanoBRET Cellular Assay | NSD2-PWWP1:Histone H3.3 | EC50: 1.23 ± 0.25 µM | [1] | |
| Compound 3f | Differential Scanning Light Scattering (DSLS) | NSD2-PWWP1 | ΔTm at 100 µM | [7] |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | [7] | ||
| NanoBRET Cellular Assay | NSD2-PWWP1:Histone H3.3 | IC50: 17.3 µM | [7] | |
| Compound 38 | TR-FRET | NSD2-PWWP1 | IC50: 0.11 ± 0.01 µM | [12] |
| Thermal Shift Assay (TSA) | NSD2-PWWP1 | ΔTm | [12] |
Key Experimental Protocols
NanoBRET Protein-Protein Interaction Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and histone H3 in living cells.
-
Cell Line: U2OS cells are commonly used.
-
Constructs:
-
NSD2-PWWP1 is fused to NanoLuc luciferase (donor).
-
Histone H3.3 is fused to HaloTag, which is then labeled with a fluorescent acceptor.
-
-
Procedure:
-
Cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 constructs.
-
The HaloTag is labeled with the fluorescent acceptor.
-
Cells are treated with the test compound at various concentrations.
-
The NanoBRET substrate is added.
-
Bioluminescence resonance energy transfer (BRET) is measured. A decrease in the BRET signal indicates that the compound is disrupting the interaction between NSD2-PWWP1 and histone H3.[1][6]
-
Surface Plasmon Resonance (SPR)
SPR is an in vitro technique used to quantify the binding affinity (Kd) between the inhibitor and the purified NSD2-PWWP1 protein domain.
-
Instrumentation: A Biacore instrument is typically used.
-
Procedure:
-
Purified NSD2-PWWP1 protein is immobilized on a sensor chip.
-
The test compound is flowed over the chip at various concentrations.
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, is measured in real-time.
-
Association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated.[13]
-
Thermal Shift Assay (TSA) / Differential Scanning Light Scattering (DSLS)
These assays measure the change in the thermal stability of the NSD2-PWWP1 protein upon ligand binding.
-
Principle: When a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).
-
Procedure (TSA):
-
Purified NSD2-PWWP1 protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The test compound is added.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of the compound indicates binding.[12]
-
-
Procedure (DSLS): This method measures protein aggregation as a function of temperature. Ligand binding stabilizes the protein and increases the temperature at which it aggregates.[7]
Visualizing the Mechanism and Pathways
Molecular Mechanism of Action
Caption: Molecular mechanism of NSD2-PWWP1 inhibitors.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing NSD2-PWWP1 inhibitors.
NSD2 Signaling Pathway and Point of Intervention
Caption: NSD2 signaling pathway and inhibitor intervention point.
Conclusion
Inhibitors of the NSD2-PWWP1 domain represent a sophisticated, mechanism-based approach to targeting a key epigenetic driver of cancer. By competitively disrupting the recognition of the H3K36me2 histone mark, these compounds effectively displace NSD2 from chromatin, alter its subcellular localization, and modulate oncogenic gene expression programs. The detailed mechanistic understanding and the robust suite of available biochemical and cellular assays provide a solid foundation for the continued development of this promising class of epigenetic therapies. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug developers working to advance NSD2-PWWP1 inhibitors into the clinic.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Nsd2-pwwp1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor-binding SET domain protein 2 (NSD2) is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic intervention. The PWWP1 domain of NSD2, which recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), is crucial for its chromatin localization and function. This whitepaper provides a detailed technical overview of the discovery and development of Nsd2-pwwp1-IN-3, a potent inhibitor of the NSD2-PWWP1 domain. This compound, also identified as compound 36 in scientific literature, serves as a valuable chemical probe for studying NSD2 biology and a promising starting point for the development of novel cancer therapeutics.[1] This guide will cover the quantitative biochemical data, detailed experimental protocols, and the underlying signaling pathways and discovery workflows.
Introduction to NSD2 and the PWWP1 Domain
NSD2, also known as MMSET or WHSC1, is a key epigenetic regulator that primarily catalyzes the di-methylation of H3K36.[2] Overexpression, mutations, or translocations of the NSD2 gene are associated with various malignancies, including multiple myeloma and certain types of leukemia.[3] The NSD2 protein is a multi-domain enzyme, featuring a catalytic SET domain and several reader domains, including two PWWP domains.[4]
The N-terminal PWWP1 domain is a critical "reader" module that specifically binds to the H3K36me2 mark on chromatin.[2][5] This interaction is essential for tethering NSD2 to specific genomic locations, thereby facilitating its methyltransferase activity on chromatin and influencing gene expression.[6] Consequently, inhibiting the NSD2-PWWP1 interaction presents a viable therapeutic strategy to disrupt NSD2 function in cancer cells.
Quantitative Data for this compound
This compound (compound 36) was identified through a structure-based drug discovery campaign.[1] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50) against the NSD2-PWWP1 domain.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound (compound 36) | NSD2-PWWP1 | TR-FRET | 8.05 | [1] |
Table 1: In vitro potency of this compound.
Experimental Protocols
The characterization of this compound involved several key biochemical and biophysical assays. The detailed methodologies for these experiments are crucial for reproducibility and further development.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed to determine the in vitro inhibitory activity of compounds on the NSD2-PWWP1 interaction with its histone substrate.
-
Principle: TR-FRET measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Inhibition of the protein-substrate interaction leads to a decrease in the FRET signal.
-
Protocol:
-
Recombinant NSD2-PWWP1 protein (e.g., GST-tagged) and a biotinylated H3K36me2 peptide are used.
-
The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
A solution of the NSD2-PWWP1 protein is mixed with the test compound (this compound) at varying concentrations and incubated.
-
The biotinylated H3K36me2 peptide is then added to the mixture.
-
Europium-labeled anti-GST antibody (donor) and streptavidin-labeled allophycocyanin (acceptor) are added.
-
After a final incubation period, the TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a ligand to its target protein and to evaluate selectivity against other proteins.
-
Principle: The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Purified NSD2-PWWP1 protein is diluted in a buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The test compound is added to the protein-dye mixture.
-
The samples are heated in a real-time PCR instrument with a temperature gradient.
-
The fluorescence intensity is measured as a function of temperature.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve. An increase in Tm in the presence of the compound indicates binding.
-
Signaling Pathways and Discovery Workflow
NSD2 Signaling Pathway
NSD2 plays a role in several cellular signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of the NSD2-PWWP1 domain is expected to modulate these pathways.
Caption: NSD2 methylates H3K36, leading to altered gene expression that promotes cell proliferation and inhibits apoptosis.
Mechanism of Action of this compound
This compound acts by competitively binding to the aromatic cage of the PWWP1 domain, thereby preventing its interaction with H3K36me2.
Caption: this compound competitively inhibits the binding of the NSD2-PWWP1 domain to H3K36me2.
Experimental Workflow for Inhibitor Discovery
The discovery of this compound likely followed a structured workflow common in drug discovery.
Caption: A typical drug discovery workflow from target identification to a preclinical candidate.
Conclusion and Future Directions
This compound is a valuable chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain. Its discovery validates the PWWP1 domain as a druggable target. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound series to develop clinically viable drug candidates for the treatment of NSD2-driven cancers. Further studies are also warranted to explore the downstream effects of NSD2-PWWP1 inhibition on gene expression and cellular phenotypes in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
The Critical Role of NSD2-PWWP1 in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a pivotal role in carcinogenesis. Its dysregulation, primarily through overexpression or mutation, is implicated in a variety of malignancies, including multiple myeloma, acute lymphoblastic leukemia, and a range of solid tumors such as lung, pancreatic, and breast cancer. NSD2's oncogenic activity is intrinsically linked to its catalytic function of dimethylating histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription. A key functional component of NSD2 is its N-terminal PWWP1 domain, which recognizes and binds to the H3K36me2 mark. This interaction is crucial for stabilizing NSD2 on chromatin, thereby facilitating the propagation of this epigenetic mark and driving aberrant gene expression programs that promote cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the role of the NSD2-PWWP1 axis in cancer, including detailed experimental protocols, quantitative data on its activity, and diagrams of key signaling pathways, to support ongoing research and drug development efforts targeting this critical oncogenic driver.
The NSD2-PWWP1 Axis: A Core Oncogenic Driver
NSD2 is a large, multi-domain protein, and its PWWP1 domain is a key "reader" module that recognizes and binds to the histone mark (H3K36me2) that NSD2 itself "writes". This read-write mechanism is fundamental to its function. The PWWP domain, named for a conserved Pro-Trp-Trp-Pro motif, contains an aromatic cage that specifically interacts with the dimethylated lysine on histone H3.[1][2] This binding event is critical for anchoring NSD2 to chromatin, allowing for the maintenance and potential spreading of the H3K36me2 mark along the chromatin fiber.[3][4]
Mutations that disrupt the binding of the PWWP1 domain to H3K36me2 have been shown to impair the ability of NSD2 to promote cell proliferation, even without affecting its catalytic activity.[3][4] This highlights the non-catalytic, yet essential, role of the PWWP1 domain in NSD2's oncogenic function.
Quantitative Data on NSD2-PWWP1 in Cancer
The following tables summarize key quantitative data related to the expression and function of NSD2 across various cancers, as well as the binding affinity of its PWWP1 domain.
Table 1: NSD2 Expression in Various Cancer Types
| Cancer Type | Expression Level (Compared to Normal Tissue) | Data Source |
| Multiple Myeloma (t(4;14)) | High Overexpression | [5] |
| Acute Lymphoblastic Leukemia (p.E1099K mutation) | Hyperactivation | [6][7] |
| Lung Cancer | Overexpressed | [8][9] |
| Pancreatic Cancer | Overexpressed | [10] |
| Breast Cancer | Overexpressed | [8][9] |
| Prostate Cancer | Overexpressed | [8][9] |
| Renal Cancer | Overexpressed | [8][9] |
| Colorectal Cancer | Upregulated mRNA | [11] |
| Head and Neck Squamous Cell Carcinoma | Higher Expression | [8] |
Data compiled from various sources, including The Cancer Genome Atlas (TCGA) and published research articles.
Table 2: Functional Impact of NSD2 Overexpression
| Cellular Process | Quantitative Effect | Cancer Type | Reference |
| Gene Expression | 1650 upregulated, 303 downregulated genes | Multiple Myeloma | [8] |
| Cell Proliferation | Increased | Multiple Myeloma, ALL | [3][7] |
| Cell Migration & Invasion | Promoted | Breast Cancer, Renal Cancer | [9][12] |
| Apoptosis | Inhibited | Renal Cancer | [13] |
Table 3: NSD2-PWWP1 Binding Affinity and Inhibition
| Ligand | Binding Affinity (Kd) | IC50 for H3K36me2 Interaction Disruption | Reference |
| H3K36me2 Nucleosome | High Preference | - | [3][4] |
| UNC6934 (Chemical Probe) | 91 ± 8 nM | 104 ± 13 nM | [14] |
Key Signaling Pathways Involving NSD2
NSD2 dysregulation impacts several critical signaling pathways that are central to cancer development and progression.
NF-κB Signaling Pathway
NSD2 acts as a potent coactivator of the NF-κB signaling pathway.[15] It directly interacts with the p65 subunit of NF-κB and is recruited to the promoters of NF-κB target genes. This recruitment leads to increased H3K36me2 at these promoters, facilitating transcriptional activation of genes involved in inflammation, cell survival, and proliferation, such as IL-6, IL-8, and BCL2.[1][15]
Caption: NSD2 as a co-activator in the NF-κB signaling pathway.
Akt/Erk Signaling Pathway
NSD2 has been shown to promote cancer progression by stimulating the Akt and Erk signaling pathways.[13] Overexpression of NSD2 leads to increased phosphorylation of both Akt and Erk, which in turn promotes cell proliferation and inhibits apoptosis.[13] The downstream effectors of this activation include the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[13]
Caption: NSD2 stimulates the Akt and Erk signaling pathways.
Wnt/β-catenin Signaling Pathway
NSD2 can promote oncogenesis through the regulation of the Wnt/β-catenin pathway.[1][10] It has been reported to interact with β-catenin, a key transcriptional co-activator in this pathway.[1] This interaction can lead to the transcriptional activation of Wnt target genes, such as Cyclin D1 (CCND1), which are critical for cell cycle progression.[1]
Caption: NSD2 interaction with the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of NSD2-PWWP1. The following are generalized protocols that can be adapted for specific experimental needs.
Chromatin Immunoprecipitation (ChIP) for NSD2
This protocol is for the analysis of NSD2 binding to specific genomic regions.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) of NSD2.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for NSD2.
-
Washing: Capture the antibody-protein-DNA complexes with protein A/G beads. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Histone Methyltransferase (HMT) Assay for NSD2
This assay measures the catalytic activity of NSD2.
Caption: Workflow for an in vitro Histone Methyltransferase (HMT) assay.
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant NSD2 enzyme, a histone substrate (e.g., recombinant histone H3 or nucleosomes), and the methyl donor S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the transfer of the methyl group.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto a filter paper.
-
Detection of Methylation:
-
Radiometric Assay: If using [3H]-SAM, wash the filter paper to remove unincorporated [3H]-SAM and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based Assay (ELISA or Western Blot): If using non-radioactive SAM, detect the H3K36me2 mark using a specific antibody.
-
Cell Proliferation Assay (CCK8) for NSD2 Overexpressing Cells
This assay quantifies the effect of NSD2 on cell proliferation.
Caption: Workflow for a CCK-8 based cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cells with and without NSD2 overexpression) into a 96-well plate at a low density.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours. The WST-8 in the CCK8 solution is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The NSD2-PWWP1 axis is a well-validated and critical oncogenic driver in a multitude of cancers. The PWWP1 domain's role in chromatin tethering is indispensable for NSD2's function, making it an attractive therapeutic target. The development of small molecule inhibitors that specifically disrupt the PWWP1-H3K36me2 interaction represents a promising strategy to counteract the oncogenic effects of NSD2. Further research should focus on elucidating the full spectrum of NSD2's downstream effectors and the intricate crosstalk with other signaling pathways in different cancer contexts. A deeper understanding of these mechanisms will be instrumental in designing more effective and targeted therapies against NSD2-driven malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important therapeutic target.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multilevel Regulation of NF‐κB Signaling by NSD2 Suppresses Kras‐Driven Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NSD2 mediates NF-κB and matrix metalloproteinases to drive hepatocellular carcinoma malignant progression - Xiong - Translational Cancer Research [tcr.amegroups.org]
- 8. NSD2 overexpression drives clustered chromatin and transcriptional changes in a subset of insulated domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD2 overexpression drives clustered chromatin and transcriptional changes in a subset of insulated domains | bioRxiv [biorxiv.org]
- 10. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of histone methyltransferase NSD2 as an important oncogenic gene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of NSD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-pwwp1-IN-3: A Chemical Probe for the NSD2 PWWP1 Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nsd2-pwwp1-IN-3, a chemical probe targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation and is implicated in various cancers. This document details the biochemical and cellular activity of this compound, experimental protocols for its characterization, and its role in understanding NSD2 biology.
Introduction
NSD2, also known as MMSET or WHSC1, is a key epigenetic regulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This modification is associated with active gene transcription. NSD2 is a large, multi-domain protein containing a catalytic SET domain and several reader domains, including two PWWP domains. The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that is crucial for stabilizing NSD2 on chromatin and for its subsequent biological functions. Dysregulation of NSD2 activity is linked to several cancers, making it an attractive target for therapeutic intervention.
This compound (also referred to as compound 36) is a small molecule inhibitor designed to target the PWWP1 domain of NSD2. By doing so, it serves as a chemical probe to investigate the biological roles of this specific protein-protein interaction. This guide will focus on the characterization of this compound and its utility in studying NSD2 function.
Data Presentation
The following tables summarize the quantitative data for this compound and a closely related, more potent analog, compound 38, from the same chemical series. This allows for a comparative understanding of this class of inhibitors.
Table 1: Biochemical Activity of NSD2-PWWP1 Inhibitors [1]
| Compound | Target | Assay | IC50 (µM) |
| This compound (Compound 36) | NSD2-PWWP1 | HTRF | 8.05 ± 3.64 |
| Compound 38 | NSD2-PWWP1 | HTRF | 0.11 ± 0.01 |
Table 2: Selectivity Profile of Compound 38 (a potent analog of this compound) [1]
| Protein Domain | Assay Type | Result |
| NSD2-PWWP1 | Thermal Shift | Stabilization (dose-dependent) |
| NSD3-PWWP1 | Thermal Shift | No significant stabilization |
| DNMT3A-PWWP | Thermal Shift | No significant stabilization |
| ZCWPW1-PWWP | Thermal Shift | No significant stabilization |
Table 3: Cellular Activity of Compound 38 (a potent analog of this compound) [1]
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| RS4;11 | Acute Lymphoblastic Leukemia | CCK-8 | 2.23 ± 0.95 |
| MV4;11 | Acute Myeloid Leukemia | CCK-8 | 3.51 ± 0.37 |
| KMS11 | Multiple Myeloma | CCK-8 | 6.55 ± 1.15 |
| MM1S | Multiple Myeloma | CCK-8 | 10.95 ± 1.48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the NSD2-PWWP1 domain.
-
Reagents and Materials:
-
NSD2-PWWP1 protein
-
Biotinylated histone H3 peptide containing K36me2
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-tag antibody (acceptor)
-
Assay buffer
-
384-well low-volume plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
A solution of the NSD2-PWWP1 protein and the biotinylated H3K36me2 peptide is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
The NSD2-PWWP1/peptide mix is dispensed into the wells of a 384-well plate.
-
The compound dilutions are added to the wells.
-
The plate is incubated to allow for compound binding to the protein.
-
A detection mixture containing the europium-labeled streptavidin and the XL665-labeled antibody is added to the wells.
-
The plate is incubated to allow for the binding of the detection reagents.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Thermal Shift Assay (TSA) for Selectivity Profiling
TSA was used to assess the direct binding and selectivity of compound 38 to the NSD2-PWWP1 domain and other PWWP domains.
-
Reagents and Materials:
-
Purified PWWP domain proteins (NSD2-PWWP1, NSD3-PWWP1, etc.)
-
SYPRO Orange dye
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
qRT-PCR instrument
-
-
Procedure:
-
The purified protein is diluted in the assay buffer.
-
The test compound is added to the protein solution at various concentrations.
-
SYPRO Orange dye is added to the mixture.
-
The solution is heated in a step-wise manner in a qRT-PCR instrument, and the fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
A shift in the Tm in the presence of the compound indicates binding and stabilization of the protein.
-
Cell Viability (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay was used to evaluate the effect of the compounds on the proliferation of various cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., RS4;11, MV4;11, KMS11, MM1S)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
CCK-8 reagent
-
Test compound (dissolved in DMSO)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).[2][3][4]
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 6 days).[1]
-
At the end of the treatment period, 10 µL of CCK-8 solution is added to each well.[2][3][4]
-
The absorbance at 450 nm is measured using a microplate reader.[2][3][4]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Mandatory Visualizations
NSD2 Signaling and Chromatin Interaction
The following diagram illustrates the role of the NSD2 PWWP1 domain in recognizing H3K36me2 marks on chromatin, which is crucial for its localization and enzymatic activity. Inhibition by this compound disrupts this interaction.
References
An In-depth Technical Guide to Nsd2-pwwp1-IN-3 (UNC6934) for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Nsd2-pwwp1-IN-3 inhibitor, identified as the chemical probe UNC6934, for its application in multiple myeloma (MM) research. Nuclear receptor-binding SET domain-containing protein 2 (NSD2) is a histone methyltransferase frequently overexpressed in t(4;14) positive multiple myeloma, a subtype associated with a poor prognosis. NSD2 plays a critical role in establishing and maintaining the oncogenic phenotype in these cells through its catalytic activity and chromatin reader domains. One such reader domain, the N-terminal PWWP1 domain, is crucial for tethering NSD2 to chromatin by recognizing dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2). UNC6934 is a potent and selective small molecule antagonist of the NSD2-PWWP1 domain. This guide details the mechanism of action of UNC6934, its impact on NSD2 function, and its utility as a chemical probe to dissect the biological roles of the NSD2-PWWP1 domain in multiple myeloma. We present collated quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate further research and drug development efforts targeting NSD2 in multiple myeloma.
Introduction to NSD2 in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The t(4;14) chromosomal translocation, present in approximately 15-20% of MM patients, leads to the overexpression of NSD2 (also known as MMSET or WHSC1).[1][2] This overexpression is a key driver of oncogenesis in this high-risk subtype.[1][2]
NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[2] Beyond its catalytic SET domain, NSD2 possesses several chromatin reader domains, including two PWWP domains and five PHD fingers, which are critical for its recruitment to specific genomic loci and the regulation of its activity.[2] The N-terminal PWWP1 domain specifically recognizes H3K36me2, creating a positive feedback loop that reinforces the NSD2-mediated epigenetic state.[2] Disruption of this interaction presents a promising therapeutic strategy to counteract the oncogenic functions of NSD2.
This compound (UNC6934): A Selective Chemical Probe
This compound, publicly known as UNC6934, is a first-in-class chemical probe that selectively targets the NSD2-PWWP1 domain.[2][3] It was developed to specifically antagonize the interaction between the PWWP1 domain and its cognate histone mark, H3K36me2, thereby providing a valuable tool to investigate the non-catalytic functions of NSD2.
Mechanism of Action
UNC6934 binds with high affinity to the aromatic cage of the NSD2-PWWP1 domain, a conserved structural motif responsible for recognizing the methylated lysine residue of H3K36.[2][4] By occupying this binding pocket, UNC6934 effectively displaces the PWWP1 domain from H3K36me2-marked nucleosomes.[2][4] This displacement does not directly inhibit the catalytic activity of the NSD2 SET domain, and consequently, global levels of H3K36me2 are not significantly altered upon treatment with UNC6934 alone.[4][5] Instead, the primary cellular phenotype observed is the relocalization of the NSD2 protein from the chromatin to the nucleolus.[2][3] This phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain, which are found in some t(4;14) MM patients.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC6934 and related compounds.
Table 1: Binding Affinity and Target Engagement of NSD2-PWWP1 Inhibitors
| Compound | Target | Assay Type | Affinity (Kd) | IC50 | Cell-based EC50 | Reference(s) |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 80 nM | - | - | [6] |
| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 nM | - | - | [4] | |
| NSD2-PWWP1:H3K36me2 interaction | AlphaScreen | - | 104 ± 13 nM | - | [2][7] | |
| NSD2-PWWP1:H3.3 interaction | NanoBRET | - | - | 1.23 ± 0.25 µM (U2OS cells) | [2] | |
| UNC7145 (Negative Control) | NSD2-PWWP1 | AlphaScreen | - | No measurable effect | - | [2] |
| Compound 3f (Precursor) | NSD2-PWWP1 | Isothermal Titration Calorimetry (ITC) | 8.9 µM | - | - | [8] |
| NSD2-PWWP1:H3.3 interaction | NanoBRET | - | - | 17.3 µM | [8] |
Table 2: Antiproliferative Activity of UNC6934 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Effect of UNC6934 (up to 5 µM) | Reference(s) |
| KMS-11 | Multiple Myeloma (t(4;14)+) | 10 days | No significant effect on proliferation | [2] |
| Adherent Cancer Cell Lines | Various | 3-12 days | No acute cytotoxic effects | [2] |
| Hematopoietic Malignancy Cell Lines | Various | 3-12 days | No acute cytotoxic effects | [2] |
Note: The lack of significant antiproliferative effect of UNC6934 as a standalone agent is a key finding, suggesting that targeting the PWWP1 domain alone may not be sufficient to induce cell death in multiple myeloma. However, it serves as a critical tool to understand the non-catalytic roles of NSD2.
Signaling Pathways and Experimental Workflows
NSD2 Signaling and Mechanism of UNC6934 Action
The following diagram illustrates the central role of NSD2 in t(4;14)+ multiple myeloma and the mechanism by which UNC6934 disrupts its function. Overexpressed NSD2 is recruited to chromatin, where its SET domain deposits H3K36me2 marks. The PWWP1 domain of NSD2 then binds to these marks, stabilizing NSD2 on chromatin and promoting the transcription of oncogenes. UNC6934 competitively binds to the PWWP1 domain, displacing NSD2 from chromatin and causing its sequestration in the nucleolus.
Experimental Workflow for Assessing UNC6934 Activity
This diagram outlines a typical workflow for characterizing the effects of UNC6934 in multiple myeloma cell lines.
Detailed Experimental Protocols
Cell Viability/Proliferation Assay (MTT-based)
This protocol is adapted for assessing the effect of UNC6934 on the viability of multiple myeloma cell lines, such as KMS-11.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
UNC6934 (and negative control UNC7145) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of UNC6934 and UNC7145 in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours, or up to 10 days with medium changes as needed).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value, if applicable.
AlphaScreen Assay for NSD2-PWWP1:H3K36me2 Interaction
This protocol outlines the use of AlphaScreen technology to measure the inhibitory effect of UNC6934 on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[2][7]
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2-containing mononucleosomes
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
UNC6934 and UNC7145 in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well white opaque microplates (e.g., ProxiPlate)
Procedure:
-
Compound Plating: Prepare serial dilutions of UNC6934 and the negative control in assay buffer. Add the compounds to the wells of the 384-well plate.
-
Protein and Nucleosome Addition: Add the His-tagged NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes to the wells. The final concentrations should be optimized for the assay window (e.g., in the low nanomolar range). Incubate for 30 minutes at room temperature.
-
Bead Addition: Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in the assay buffer. Add this mixture to all wells. The final concentration of beads should be as per the manufacturer's recommendation.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).
-
Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the interaction. Normalize the data to the DMSO control (100% interaction) and a control with no protein (0% interaction). Plot the normalized signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Downstream Effects and Therapeutic Implications
While UNC6934 does not exhibit significant single-agent cytotoxicity, its ability to displace NSD2 from chromatin provides a valuable tool to probe the downstream consequences of inhibiting this interaction. Studies have shown that NSD2 regulates the expression of key oncogenes in multiple myeloma, including MYC and IRF4.[9] Furthermore, mass spectrometry-based proteomics have identified several NSD2-interacting proteins, such as SMARCA2, Topoisomerase IIa, ADAR1, DDX5, and RPS6, suggesting a role for NSD2 in broader cellular processes beyond histone methylation.[1][2]
The development of proteolysis-targeting chimeras (PROTACs) that utilize UNC6934 as the NSD2-binding moiety has shown promise. These degraders, by inducing the proteasomal degradation of NSD2, lead to a reduction in global H3K36me2 levels and exhibit antiproliferative effects in multiple myeloma cell lines.[4] This suggests that while inhibition of the PWWP1 domain alone may not be sufficient for a therapeutic effect, it provides a crucial anchor for developing more effective NSD2-targeted therapies.
Conclusion
This compound (UNC6934) is a highly selective and potent chemical probe for the NSD2-PWWP1 domain. Its ability to specifically disrupt the interaction of NSD2 with H3K36me2-marked chromatin, leading to its nucleolar relocalization, makes it an indispensable tool for elucidating the non-catalytic functions of NSD2 in multiple myeloma. While not a cytotoxic agent on its own, UNC6934 has been instrumental in validating the PWWP1 domain as a druggable target and has paved the way for the development of next-generation NSD2-targeted therapies, such as PROTAC degraders. This guide provides the necessary technical information for researchers to effectively utilize UNC6934 in their studies to further unravel the complexities of NSD2-driven oncogenesis and to develop novel therapeutic strategies for t(4;14)+ multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
The Biological Rationale and Therapeutic Potential of Inhibiting the NSD2-PWWP1 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Its dysregulation is strongly implicated in the pathogenesis of various cancers, most notably t(4;14) multiple myeloma. NSD2's primary function is the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active transcription. The N-terminal PWWP1 domain of NSD2 is a crucial "reader" module that specifically recognizes and binds to its own catalytic product, H3K36me2. This interaction is vital for stabilizing NSD2 at chromatin, propagating the H3K36me2 mark, and driving oncogenic gene expression programs. Consequently, inhibiting the NSD2-PWWP1 interaction presents a compelling therapeutic strategy to counteract the downstream effects of aberrant NSD2 activity. This guide provides an in-depth overview of the biological function of the NSD2-PWWP1 domain, the consequences of its inhibition, quantitative data on current inhibitors, detailed experimental methodologies, and the signaling pathways involved.
The Biological Function of the NSD2-PWWP1 Domain
NSD2 is a multi-domain protein, and its PWWP1 domain is a key functional component. The PWWP domain family is characterized by a conserved proline-tryptophan-tryptophan-proline motif and functions as a reader of histone modifications.
The NSD2-PWWP1 domain exhibits high specificity for binding to dimethylated H3K36 (H3K36me2) on nucleosomes.[1] This binding has several critical biological consequences:
-
Chromatin Localization and Stabilization: The interaction between the PWWP1 domain and H3K36me2 is crucial for the stable association of NSD2 with chromatin.[1] This localization is essential for NSD2 to carry out its methyltransferase activity at specific genomic loci.
-
Propagation of H3K36me2: By binding to its own catalytic product, the PWWP1 domain is thought to facilitate a positive feedback loop, promoting the spreading and propagation of the H3K36me2 mark across chromatin.[1]
-
Oncogenic Functions: The ability of NSD2 to promote cellular proliferation and drive oncogenesis is dependent on a functional PWWP1 domain. Mutations that abrogate the H3K36me2-binding capacity of the PWWP1 domain impair the ability of NSD2 to increase global H3K36me2 levels and drive cell growth.[1] In multiple myeloma, overexpression of NSD2 due to the t(4;14) translocation leads to a global increase in H3K36me2, which is associated with an aggressive disease phenotype.[2][3][4][5]
Consequences of Inhibiting the NSD2-PWWP1 Interaction
Targeting the NSD2-PWWP1 domain with small molecule inhibitors offers an alternative therapeutic strategy to directly inhibiting the catalytic SET domain. The primary consequence of inhibiting this interaction is the disruption of NSD2's ability to effectively localize to and modify chromatin.
Key downstream effects of NSD2-PWWP1 inhibition include:
-
Altered Subcellular Localization: Chemical probes that bind to the PWWP1 domain and disrupt its interaction with H3K36me2 have been shown to cause a relocalization of NSD2 to the nucleolus.[6] This altered localization effectively sequesters NSD2 away from its chromatin targets.
-
Modulation of Gene Expression: By displacing NSD2 from chromatin, PWWP1 inhibitors can alter the expression of NSD2-regulated genes.[7][8] This can lead to the suppression of oncogenic signaling pathways.
-
Impact on Cellular Phenotypes: Inhibition of the NSD2-PWWP1 interaction has been shown to affect cancer cell proliferation, although the effects can be cell-type dependent.[9]
It is important to note that inhibiting the PWWP1 domain does not directly inhibit the catalytic activity of the NSD2 SET domain.[6] Instead, it disrupts the proper functioning of the enzyme by interfering with its localization and chromatin engagement.
Quantitative Data for NSD2-PWWP1 Inhibitors
Several chemical probes have been developed to target the NSD2-PWWP1 domain. The following tables summarize the quantitative data for two of the most well-characterized inhibitors, UNC6934 and compound 38.
| Inhibitor | Target | Assay | Kd (nM) | Reference |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 | [1] |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 240 | [10] |
| MR837 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 3400 ± 400 | [11] |
Table 1: Dissociation Constants (Kd) of NSD2-PWWP1 Inhibitors. This table presents the binding affinities of inhibitors to the NSD2-PWWP1 domain as determined by biophysical assays.
| Inhibitor | Target Interaction | Assay | IC50 / EC50 (µM) | Reference |
| UNC6934 | NSD2-PWWP1 : H3K36me2 Nucleosome | AlphaScreen | 0.104 ± 0.013 | [12] |
| UNC6934 | NSD2-PWWP1 : Histone H3 (in cells) | NanoBRET | 1.23 ± 0.25 | [12] |
| Compound 38 | NSD2-PWWP1 | TR-FRET | 0.11 ± 0.01 | [13] |
| MR837 | NSD2-PWWP1 : Histone H3 (in cells) | NanoBRET | 17.3 | [14] |
Table 2: Inhibitory and Cellular Engagement Potencies of NSD2-PWWP1 Inhibitors. This table provides the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) for the disruption of the NSD2-PWWP1 interaction in biochemical and cellular assays.
| Inhibitor | Selectivity Assessment | Method | Results | Reference |
| UNC6934 | 15 other human PWWP domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 | [12][15] |
| UNC6934 | 33 methyltransferase domains (including NSD1, NSD3, SETD2) | Biochemical Assay | No inhibition observed | [12][15] |
| Compound 38 | Other PWWP domains (NSD3-PWWP1, DNMT3A-PWWP, ZCWPW1-PWWP) | Thermal Shift Assay | Selective for NSD2-PWWP1 | [6][13] |
Table 3: Selectivity Profiles of NSD2-PWWP1 Inhibitors. This table highlights the specificity of the inhibitors for the NSD2-PWWP1 domain over other related protein domains.
Experimental Protocols
The following are generalized methodologies for key experiments used in the characterization of NSD2-PWWP1 inhibitors. These protocols are based on published literature and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Principle: The assay measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
-
Generalized Protocol:
-
Immobilization: Covalently immobilize biotinylated recombinant NSD2-PWWP1 protein onto a streptavidin-coated sensor chip. A reference flow cell is left blank or immobilized with a control protein.
-
Binding Analysis: Inject a series of concentrations of the inhibitor in a suitable running buffer (e.g., HBS-EP buffer) over the sensor chip surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
NanoBRET™ Target Engagement Assay for Cellular Potency
NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.
-
Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). An unlabeled compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Generalized Protocol:
-
Cell Preparation: Co-transfect cells (e.g., U2OS or HEK293T) with plasmids encoding for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.
-
Compound Treatment: Plate the transfected cells in a multi-well plate and treat with a serial dilution of the inhibitor for a defined period (e.g., 24 hours).
-
Tracer and Substrate Addition: Add the HaloTag ligand (the acceptor fluorophore) and the NanoLuc substrate to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.[7]
-
AlphaLISA for Biochemical Inhibition
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay for detecting biomolecular interactions.
-
Principle: The assay uses donor and acceptor beads that are brought into proximity when a biological interaction occurs, leading to the generation of a chemiluminescent signal.
-
Generalized Protocol:
-
Reaction Setup: In a multi-well plate, combine recombinant NSD2-PWWP1 protein, a biotinylated histone H3 peptide containing K36me2, and the test inhibitor.
-
Bead Addition: Add streptavidin-coated donor beads (which bind to the biotinylated peptide) and antibody-coated acceptor beads that recognize the NSD2-PWWP1 protein.
-
Incubation: Incubate the mixture to allow for the binding interactions and the proximity of the beads.
-
Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm using an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the NSD2-PWWP1:H3K36me2 interaction. Plot the signal against inhibitor concentration to determine the IC50 value.[12]
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a method to assess the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Principle: Ligand binding often stabilizes a protein, increasing its melting temperature (Tm). In CETSA, cells are heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of a compound indicates target engagement.
-
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble NSD2 in the supernatant using a method such as Western blotting or AlphaLISA.
-
Data Analysis: Plot the amount of soluble NSD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Signaling Pathways and Experimental Workflows
Inhibition of the NSD2-PWWP1 domain is expected to impact the downstream signaling pathways that are regulated by NSD2's catalytic activity. NSD2 has been implicated in several key cellular processes that are often dysregulated in cancer.
Key Signaling Pathways Involving NSD2
-
DNA Damage Response (DDR): NSD2-mediated H3K36me2 is involved in the recruitment of DNA repair proteins, such as 53BP1, to sites of DNA double-strand breaks, thereby playing a role in non-homologous end joining (NHEJ).[14]
-
Epithelial-Mesenchymal Transition (EMT): NSD2 promotes EMT by upregulating the expression of key transcription factors like TWIST1.[10] Inhibition of NSD2 can lead to a more epithelial phenotype.[1]
-
Cell Cycle and Apoptosis: NSD2 regulates the expression of genes involved in cell cycle progression and can suppress apoptosis.[2][6][12] For instance, it can regulate the expression of the anti-apoptotic protein BCL2 and is involved in pathways mediated by ERK and AKT.[6][7]
-
Metabolic Reprogramming: NSD2 can drive metabolic reprogramming in cancer cells, for example, by activating the pentose (B10789219) phosphate (B84403) pathway.[8]
Visualizations of Pathways and Workflows
Figure 1: Signaling Pathway of NSD2-PWWP1 Inhibition. This diagram illustrates the mechanism of action of NSD2-PWWP1 inhibitors and their downstream biological consequences.
Figure 2: Experimental Workflow for NSD2-PWWP1 Inhibitor Characterization. This diagram outlines a typical workflow for the discovery and validation of NSD2-PWWP1 inhibitors, from initial in vitro screening to downstream cellular and molecular analysis.
Conclusion
The NSD2-PWWP1 domain is a critical mediator of NSD2's oncogenic functions, making it a highly attractive target for therapeutic intervention. Inhibiting the interaction of this domain with its cognate histone mark, H3K36me2, provides a nuanced approach to modulating NSD2 activity by disrupting its chromatin localization and subsequent gene regulatory functions. The development of potent and selective chemical probes for the NSD2-PWWP1 domain has provided invaluable tools for dissecting the biology of NSD2 and has paved the way for the development of novel epigenetic therapies for cancers driven by NSD2 dysregulation. Further research into the downstream consequences of NSD2-PWWP1 inhibition will continue to illuminate new therapeutic opportunities and enhance our understanding of epigenetic control in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The NSD2/WHSC1/MMSET methyltransferase prevents cellular senescence‐associated epigenomic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ashpublications.org [ashpublications.org]
- 5. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming metabolism by histone methyltransferase NSD2 drives endocrine resistance via coordinated activation of pentose phosphate pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
Nsd2-pwwp1-IN-3: A Technical Guide to a Novel Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of epigenetic therapy is rapidly evolving, with a growing focus on the targeted modulation of chromatin-modifying enzymes. Among these, the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2) has emerged as a critical player in various malignancies, including multiple myeloma and prostate cancer. Its activity is intricately linked to the PWWP1 domain, a "reader" module that recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2) and anchors the NSD2 complex to chromatin. Disrupting this interaction presents a compelling therapeutic strategy. This document provides a comprehensive technical overview of Nsd2-pwwp1-IN-3, a small molecule inhibitor of the NSD2-PWWP1 domain, and contextualizes its relevance within the broader field of epigenetic drug discovery.
Introduction to NSD2 and the PWWP1 Domain
NSD2, also known as MMSET or WHSC1, is a key epigenetic writer responsible for the di-methylation of H3K36.[1] This histone mark is predominantly associated with active gene transcription.[1] Dysregulation of NSD2, often through genetic translocations or overexpression, leads to an aberrant epigenetic landscape, driving oncogenesis and therapeutic resistance in various cancers.[2][3]
The NSD2 protein contains multiple functional domains, including a catalytic SET domain and two PWWP domains.[4] The N-terminal PWWP1 domain functions as a crucial chromatin reader, specifically recognizing and binding to H3K36me2.[5][6] This interaction is vital for the stable association of NSD2 with chromatin, allowing for the propagation of the H3K36me2 mark and the subsequent recruitment of other effector proteins.[5] The inhibition of the NSD2-PWWP1 interaction, therefore, offers a precise mechanism to disrupt NSD2 function without directly targeting the catalytic domain.
This compound and Other Key Inhibitors
This compound (also referred to as compound 36) is a potent small molecule inhibitor designed to target the NSD2-PWWP1 domain.[1] It represents a class of compounds developed to competitively occupy the aromatic cage within the PWWP1 domain, thereby preventing its engagement with H3K36me2. A comparative analysis of this compound with other notable NSD2-PWWP1 inhibitors is crucial for understanding the structure-activity relationships and therapeutic potential of this class of molecules.
Data Presentation: Comparative Inhibitor Activity
| Compound Name | Alias | Type of Inhibition | IC50 (µM) | Kd (µM) | Notes |
| This compound | Compound 36 | PWWP1 Inhibitor | 8.05[1] | Not Reported | Potential for cancer research.[1] |
| UNC6934 | - | PWWP1 Chemical Probe | 1.09 (NanoBRET)[5] | 0.080 (SPR)[5] | Potent and selective antagonist of NSD2-PWWP1.[5] |
| Compound 38 | NSD2-IN-1 | PWWP1 Inhibitor | 0.11[7] | Not Reported | Potent and highly selective NSD2-PWWP1 inhibitor.[7] |
| MR837 | - | PWWP1 Inhibitor | Not Reported | 7[8] | One of the earlier identified NSD2-PWWP1 antagonists.[8] |
Mechanism of Action and Signaling Pathways
This compound and similar inhibitors function by disrupting the crucial interaction between the NSD2-PWWP1 domain and its histone ligand, H3K36me2. This disruption has downstream consequences on multiple signaling pathways implicated in cancer progression.
Signaling Pathways Involving NSD2
NSD2 has been shown to be a key regulator in several oncogenic signaling pathways:
-
NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, promoting the expression of target genes involved in cell proliferation, survival, and inflammation.[9]
-
Akt/Erk Signaling: In some cancers, such as clear cell renal cell carcinoma, NSD2 has been shown to promote tumor progression by stimulating the Akt/Erk signaling cascade.[10]
-
Wnt/β-catenin Pathway: Overexpression of NSD2 has been linked to the activation of the Wnt/β-catenin pathway in breast cancer, leading to increased cell proliferation and metastasis.[11]
By inhibiting the chromatin localization of NSD2, this compound has the potential to modulate these critical cancer-related pathways.
NSD2 Signaling Pathways
Experimental Protocols
The characterization of NSD2-PWWP1 inhibitors relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay is used to assess the direct binding of an inhibitor to the PWWP1 domain and its stabilizing effect.
-
Principle: Ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[12][13]
-
Protocol:
-
Prepare a reaction mixture containing the purified NSD2-PWWP1 protein (typically 1-5 µM) in a suitable buffer (e.g., HEPES, pH 7.5).[14]
-
Add the fluorescent dye (e.g., SYPRO Orange at a 5X concentration).[15]
-
Dispense the protein-dye mixture into a 96-well PCR plate.
-
Add this compound or other test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.[14]
-
Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.[15]
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
The Tm is calculated as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound indicates binding.
-
Thermal Shift Assay Workflow
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a fluorescently labeled acceptor is in close proximity to a luciferase-tagged donor. This assay measures the displacement of a NanoLuc-tagged NSD2-PWWP1 from a HaloTag-labeled histone H3 by a competitive inhibitor.[4][16]
-
Protocol:
-
Co-transfect cells (e.g., U2OS) with plasmids encoding for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3 (acceptor).[16]
-
After 24 hours, add the HaloTag ligand (the fluorescent acceptor) to the cells and incubate.
-
Plate the cells in a 96-well assay plate.
-
Treat the cells with varying concentrations of this compound or a control compound.
-
Add the NanoBRET substrate (furimazine) to initiate the luciferase reaction.
-
Measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio indicates that the compound is disrupting the protein-protein interaction.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
NanoBRET Assay Principle
Relevance in Epigenetic Therapy and Future Directions
The development of specific inhibitors for chromatin reader domains, such as this compound, represents a significant advancement in epigenetic therapy. Unlike broad-acting epigenetic drugs, these molecules offer a more targeted approach to modulating gene expression programs that are hijacked in cancer.
The therapeutic potential of targeting the NSD2-PWWP1 interaction is underscored by the growing body of evidence linking NSD2 to cancer progression and drug resistance.[17][18] For instance, in neuroendocrine prostate cancer, targeting NSD2 has been shown to reverse treatment resistance.[17] In multiple myeloma, the t(4;14) translocation leads to NSD2 overexpression and is associated with a poor prognosis.[3]
Future research will likely focus on:
-
Optimizing Potency and Selectivity: Improving the binding affinity and selectivity of this compound and related compounds to minimize off-target effects.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of these inhibitors in preclinical animal models of various cancers.
-
Combination Therapies: Exploring the synergistic effects of NSD2-PWWP1 inhibitors with existing cancer therapies, such as chemotherapy or immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this class of drugs.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. selleckchem.com [selleckchem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteos.com [proteos.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nsd2-PWWP1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] Dysregulation of NSD2, often through overexpression or genetic alterations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][3][4] The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) is a key "reader" domain that recognizes and binds to the H3K36me2 mark, thereby stabilizing NSD2 at chromatin and facilitating its oncogenic functions.[5][6][7] Small molecule inhibitors targeting the NSD2-PWWP1 domain have emerged as a promising strategy to disrupt NSD2 function.[1][8]
These application notes provide detailed experimental protocols for the use of a representative NSD2-PWWP1 inhibitor in cell culture, based on publicly available data for compounds with this mechanism of action. While a specific compound named "Nsd2-pwwp1-IN-3" is not found in the public domain, the following protocols for well-characterized inhibitors such as UNC6934 and similar small molecules can serve as a comprehensive guide.
Mechanism of Action
NSD2-PWWP1 inhibitors function by competitively binding to the aromatic cage of the PWWP1 domain, a pocket that normally recognizes and binds to dimethylated H3K36.[9][10] This binding event prevents the recruitment and stabilization of the NSD2 protein at chromatin, thereby disrupting its downstream signaling and oncogenic activities.[5][8] This can lead to the modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells dependent on NSD2 activity.[1][11]
Signaling Pathway
Caption: Mechanism of action of NSD2-PWWP1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for representative NSD2-PWWP1 inhibitors from published studies.
Table 1: Binding Affinity and Cellular Activity of NSD2-PWWP1 Inhibitors
| Compound | Target | Assay | Kd (µM) | IC50 (µM) | Cell Line | Reference |
| Compound 3f | NSD2-PWWP1 | SPR | 3.4 | 17.3 (NanoBRET) | U2OS | [10] |
| UNC6934 | NSD2-PWWP1 | - | - | 1.23 (EC50, NanoBRET) | U2OS | [8][12] |
| Compound 38 | NSD2-PWWP1 | - | - | 2.23 (Proliferation) | MV4;11 | [11] |
| Compound 38 | NSD2-PWWP1 | - | - | 6.30 (Proliferation) | RS4;11 | [11] |
| Compound 38 | NSD2-PWWP1 | - | - | 8.43 (Proliferation) | KMS11 | [11] |
Table 2: Effect of NSD2-PWWP1 Inhibitor (Compound 38) on Downstream Gene Expression
| Cell Line | Treatment | Target Gene | Change in Expression | Reference |
| MV4;11 | Compound 38 | PAK1 | Decreased | [11] |
| MV4;11 | Compound 38 | RRAS2 | Decreased | [11] |
| MV4;11 | Compound 38 | TGFA | Decreased | [11] |
| KMS11 | Compound 38 | PAK1 | Decreased | [11] |
| KMS11 | Compound 38 | RRAS2 | Decreased | [11] |
| KMS11 | Compound 38 | NCAM1 | Decreased | [11] |
Experimental Protocols
Protocol 1: General Cell Culture and Compound Handling
-
Cell Lines: Human cancer cell lines such as U2OS (osteosarcoma), HT1080 (fibrosarcoma), KMS11 (multiple myeloma), RS4;11 (acute lymphoblastic leukemia), and MV4;11 (acute myeloid leukemia) are suitable for studying NSD2-PWWP1 inhibitors.[5][11]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[7][8][11]
-
Compound Preparation: Prepare a stock solution of the NSD2-PWWP1 inhibitor in DMSO. For cellular experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 2: Cellular Target Engagement Assay (NanoBRET)
This protocol is adapted from studies using NanoBRET to measure the interaction between NSD2-PWWP1 and histone H3 in live cells.[6][8]
Caption: Workflow for the NanoBRET cellular target engagement assay.
-
Vector Preparation: Clone the NSD2-PWWP1 domain into a vector containing a NanoLuc luciferase tag and histone H3 into a vector with a HaloTag.
-
Transfection: Co-transfect U2OS cells with the NSD2-PWWP1-NanoLuc and Histone H3-HaloTag plasmids.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the NSD2-PWWP1 inhibitor and a negative control compound for a specified duration (e.g., 24 hours).
-
Reagent Addition: Add the HaloTag NanoBRET 618 ligand and the Nano-Glo substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc) and acceptor (HaloTag) signals using a luminometer capable of detecting both luminescence and fluorescence.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value for target engagement.
Protocol 3: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MV4;11, RS4;11, KMS11) in a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere (for adherent lines), treat them with increasing concentrations of the NSD2-PWWP1 inhibitor.
-
Incubation: Incubate the plates for a period of 3 to 12 days, depending on the cell line's doubling time.[7][11]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS (e.g., CellTiter-Glo), or by direct cell counting.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results to determine the IC50 for cell proliferation.
Protocol 4: Western Blot Analysis for H3K36me2 Levels
-
Cell Treatment: Treat cells with the NSD2-PWWP1 inhibitor at various concentrations for a defined period (e.g., 3 days).[11]
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against H3K36me2 and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to assess changes in global H3K36me2 levels. Note that some studies suggest that inhibiting the PWWP1 domain may not significantly alter global H3K36me2 levels, but rather affects the localization and function of NSD2.[7][11]
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat cells with the NSD2-PWWP1 inhibitor for a specified time (e.g., 3 days).[11]
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for NSD2 target genes (e.g., PAK1, RRAS2, TGFA, NCAM1) and a housekeeping gene for normalization (e.g., GAPDH).[11]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the effect of the inhibitor on the transcription of NSD2 target genes.
Conclusion
The protocols and data presented provide a comprehensive framework for the cellular evaluation of NSD2-PWWP1 inhibitors. These compounds represent a targeted approach to modulating the epigenetic landscape in cancers driven by NSD2 dysregulation. Researchers can utilize these methods to characterize the biological activity of novel inhibitors and to further elucidate the role of the NSD2-PWWP1 interaction in health and disease.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Nsd2-pwwp1-IN-3 AlphaScreen Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial lysine (B10760008) methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] This epigenetic mark is predominantly associated with active gene transcription.[2][4] NSD2 contains several functional domains, including two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains that act as chromatin "readers."[2][5][6] The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that helps to stabilize NSD2 on chromatin.[1][2][3][7] The aberrant activity of NSD2 is implicated in various cancers, making it an attractive therapeutic target.[1][5]
Nsd2-pwwp1-IN-3 represents a class of small molecule inhibitors designed to disrupt the interaction between the NSD2-PWWP1 domain and its histone ligand. By doing so, these inhibitors can modulate NSD2's localization and function. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for high-throughput screening (HTS) of such inhibitors.[8][9][10][11] This document provides a detailed protocol for setting up an AlphaScreen assay to identify and characterize inhibitors of the NSD2-PWWP1:H3K36me2 interaction.
Principle of the AlphaScreen Assay
The AlphaScreen assay is a proximity-based technology that measures the interaction between two molecules.[9][10] It utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[9] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[9][10] This singlet oxygen has a short half-life and can diffuse approximately 200 nm.[8][9] If an Acceptor bead is within this proximity, the energy is transferred, leading to a chemiluminescent signal emitted at 520-620 nm.[11] If the two beads are not in close proximity, the singlet oxygen decays without producing a signal.[9][11]
In the context of the NSD2-PWWP1 assay, one interacting partner (e.g., biotinylated H3K36me2 peptide) is captured by a Streptavidin-coated Donor bead, while the other partner (e.g., His-tagged NSD2-PWWP1 protein) is captured by a Nickel Chelate (Ni-NTA) Acceptor bead. When the protein and peptide interact, they bring the beads into close proximity, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the AlphaScreen signal.
Experimental Protocols
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| His-tagged NSD2-PWWP1 protein | Commercially available or in-house | N/A |
| Biotinylated H3K36me2 peptide | Commercially available | N/A |
| Streptavidin Donor Beads | PerkinElmer | 6760617 |
| Ni-NTA Acceptor Beads | PerkinElmer | 6760619 |
| Assay Buffer | See preparation below | N/A |
| This compound or other inhibitors | Synthesized or purchased | N/A |
| 384-well low-volume white microplates | Greiner Bio-One | 784075 |
| Microplate reader with AlphaScreen capability | e.g., EnVision, PHERAstar | N/A |
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20. Filter sterilize and store at 4°C.
-
His-tagged NSD2-PWWP1: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized, typically in the low nanomolar range.
-
Biotinylated H3K36me2 Peptide: Prepare a stock solution in Assay Buffer. The final concentration should be titrated, often around the Kd of the interaction.
-
Inhibitor (this compound): Prepare a stock solution in 100% DMSO. Create a serial dilution series in DMSO, and then dilute into Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
AlphaScreen Beads: Reconstitute the Donor and Acceptor beads in Assay Buffer to the desired working concentration (e.g., 20 µg/mL). Note: AlphaScreen beads are light-sensitive and should be handled in a darkened room or under green light.
AlphaScreen Assay Protocol
-
Inhibitor Plating: Add 2.5 µL of the inhibitor solution (or DMSO for control wells) to the wells of a 384-well microplate.
-
Protein Addition: Add 2.5 µL of the His-tagged NSD2-PWWP1 protein solution to all wells.
-
Peptide Addition: Add 2.5 µL of the biotinylated H3K36me2 peptide solution to all wells.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Bead Addition: In a darkened room, prepare a mix of Streptavidin Donor and Ni-NTA Acceptor beads in Assay Buffer. Add 2.5 µL of this bead suspension to all wells.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow for bead binding.
-
Signal Detection: Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
Data Analysis
The inhibitory activity is determined by the reduction in the AlphaScreen signal. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
The IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the signal, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Final Assay Volume | 10 µL | For 384-well low-volume plates. |
| His-tagged NSD2-PWWP1 Conc. | 10 - 100 nM | To be optimized empirically. |
| Biotinylated H3K36me2 Peptide Conc. | 10 - 100 nM | To be optimized empirically. |
| AlphaScreen Bead Conc. | 10 µg/mL | Final concentration of each bead type. |
| Incubation Time (Protein-Peptide) | 30 - 60 minutes | At room temperature. |
| Incubation Time (Beads) | 60 - 90 minutes | In the dark at room temperature. |
| Final DMSO Concentration | < 1% | To avoid assay interference. |
| Plate Reader Excitation | 680 nm | |
| Plate Reader Emission | 520 - 620 nm |
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Determining the In Vitro IC50 of Nsd2-pwwp1-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Nsd2-pwwp1-IN-3, a potent inhibitor of the NSD2-PWWP1 domain.[1] The protocols focus on established in vitro biochemical assays suitable for characterizing the inhibitory activity of small molecules against protein-protein interactions. Included are comprehensive methodologies for an AlphaScreen-based proximity assay and a NanoBRET assay, data presentation guidelines, and a visual representation of the relevant signaling pathway and experimental workflow.
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression through the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to this H3K36me2 mark, an interaction crucial for stabilizing NSD2 at chromatin and for its subsequent biological functions. Dysregulation of NSD2 activity has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a small molecule inhibitor designed to specifically target the PWWP1 domain of NSD2, thereby disrupting its interaction with methylated histones.[1] Characterizing the potency of such inhibitors through accurate IC50 determination is a fundamental step in the drug discovery process. This document outlines two robust methods for this purpose.
Signaling Pathway Context
The NSD2-PWWP1 interaction is a key event in chromatin-mediated gene regulation. By binding to its own catalytic product, H3K36me2, NSD2 reinforces its localization to specific genomic regions, influencing the transcription of target genes. NSD2 has been shown to be involved in several signaling pathways, including the Wnt/β-catenin and NF-κB pathways. For instance, NSD2 can directly bind to β-catenin, potentially influencing the transcription of Wnt target genes. Inhibition of the NSD2-PWWP1 interaction by molecules like this compound is expected to displace NSD2 from chromatin, thereby modulating the expression of genes regulated by these pathways.
Data Presentation
All quantitative data from IC50 determination experiments should be summarized in a clear and structured table. This allows for easy comparison of inhibitor potency across different assays or experimental conditions.
| Inhibitor | Assay Type | Target Protein | Substrate | IC50 (µM) |
| This compound | AlphaScreen | NSD2-PWWP1 | H3K36me2 Nucleosome | e.g., 8.05[1] |
| This compound | NanoBRET | NSD2-PWWP1 | Histone H3 (in-cell) | To be determined |
| Control Compound | AlphaScreen | NSD2-PWWP1 | H3K36me2 Nucleosome | e.g., >100 |
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound.
Protocol 1: AlphaScreen-Based Proximity Assay
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between the NSD2-PWWP1 domain and a biotinylated nucleosome containing the H3K36me2 mark.
Materials and Reagents:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 mononucleosomes
-
This compound (and control compounds) dissolved in DMSO
-
AlphaScreen Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% NP-40, 0.01% BSA
-
Nickel (Ni)-chelate AlphaScreen Acceptor beads
-
Streptavidin-coated AlphaScreen Donor beads
-
384-well white opaque microplates (e.g., PerkinElmer Optiplate)
-
Microplate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision)
Experimental Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in AlphaScreen Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the diluted compound.
-
Add 5 µL of His-tagged NSD2-PWWP1 (final concentration, e.g., 40 nM).
-
Incubate for 15 minutes at 23°C.
-
Add 5 µL of biotinylated H3K36me2 nucleosomes (final concentration, e.g., 10 nM).
-
Incubate for 30 minutes at 23°C.
-
-
Bead Addition:
-
Prepare a mixture of Ni-chelate Acceptor beads (final concentration 5 µg/mL) and Streptavidin Donor beads (final concentration 20 µg/mL) in the assay buffer without DTT.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the AlphaScreen signal using a PerkinElmer EnVision reader or a similar instrument (excitation at 680 nm, emission at 570 nm ± 50 nm).[2]
-
-
Data Analysis:
-
Normalize the data to DMSO controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NanoBRET Cellular Assay
This assay measures the target engagement of this compound in a cellular context by quantifying the disruption of the interaction between NanoLuc-tagged NSD2-PWWP1 and Halo-tagged Histone H3.
Materials and Reagents:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding C-terminally NanoLuc-tagged NSD2-PWWP1
-
Plasmid encoding C-terminally HaloTag-tagged Histone H3.3
-
Transfection reagent (e.g., X-tremeGENE HP)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
This compound dissolved in DMSO
-
White, tissue culture-treated 96-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at a 1:10 ratio.[3]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 4 hours).
-
-
Ligand and Substrate Addition:
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add the NanoBRET Nano-Glo Substrate immediately before reading.
-
-
Detection:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.[4]
-
Conclusion
The provided protocols offer robust and reproducible methods for determining the in vitro IC50 of this compound against its target, the NSD2-PWWP1 domain. The AlphaScreen assay provides a direct measure of biochemical inhibition, while the NanoBRET assay confirms target engagement in a cellular environment. Accurate and consistent IC50 determination is essential for the continued development and characterization of this and other inhibitors targeting the NSD protein family.
References
Application Notes and Protocols for Western Blot Analysis Following Nsd2-pwwp1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[1][2] Overexpression or mutation of NSD2 is implicated in various cancers, including multiple myeloma and some forms of leukemia, making it a compelling target for therapeutic intervention.[3][4][5]
Nsd2-pwwp1-IN-3 is a chemical probe designed to target the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to the H3K36me2 mark, a product of NSD2's own catalytic activity.[6][7][8] By antagonizing the interaction between the NSD2-PWWP1 domain and H3K36me2, this compound is expected to disrupt the stable association of NSD2 with chromatin, thereby affecting its function and the expression of its target genes.[9][10][11] Western blot analysis is a fundamental technique to elucidate the molecular consequences of this compound treatment, including its effects on global histone methylation levels and the expression of downstream signaling proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for Western blot analysis.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medlineplus.gov [medlineplus.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Nsd2-pwwp1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is predominantly associated with actively transcribed genes and plays a significant role in various cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[3] Dysregulation of NSD2 activity, through overexpression, mutation, or translocation, is implicated in several human cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.[3][4]
NSD2 contains multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP domain (PWWP1) acts as a "reader" module, specifically recognizing and binding to the H3K36me2 mark that NSD2 itself deposits.[5][6] This interaction is crucial for stabilizing NSD2 at chromatin, thereby regulating its occupancy at target gene loci.[5][7]
Nsd2-pwwp1-IN-3 represents a class of small molecule inhibitors that competitively target the aromatic cage within the NSD2-PWWP1 domain, disrupting its ability to bind H3K36me2. By antagonizing this interaction, these inhibitors can alter the chromatin occupancy and subnuclear localization of NSD2, providing a valuable tool to probe NSD2 function and a potential avenue for therapeutic development.[1][2][8] One such well-characterized inhibitor is UNC6934.[1][2][9]
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to investigate the effects of this compound on the chromatin occupancy of NSD2 and the landscape of H3K36me2.
Signaling Pathway and Mechanism of Inhibition
The NSD2 protein plays a critical role in a feed-forward mechanism of chromatin modification. Its catalytic SET domain deposits the H3K36me2 mark, and its PWWP1 domain then binds to this mark, anchoring the enzyme to chromatin. This process is thought to be involved in the spreading and maintenance of H3K36me2 along gene bodies during active transcription. This compound disrupts this cycle by blocking the "read" function of the PWWP1 domain.
Caption: Mechanism of NSD2 function and inhibition by this compound.
Quantitative Data on Inhibitor Activity
The efficacy of this compound class inhibitors can be quantified through various biochemical and cellular assays. The following table summarizes key parameters for representative molecules like UNC6934 and compound 3f.
| Compound | Assay Type | Target | Value | Reference |
| UNC6934 | Isothermal Titration Calorimetry (ITC) | NSD2-PWWP1 | Kd = 91 +/- 8 nM | [9] |
| UNC6934 | AlphaScreen | NSD2-PWWP1 & H3K36me2 peptide | IC50 = 104 ± 13 nM | [9] |
| UNC6934 | NanoBRET Cellular Assay | NSD2-PWWP1 & Histone H3 | Cellular IC50 ≈ 1.23 µM | [4] |
| Compound 3f | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd ≈ 3.4 µM | [3] |
| Compound 3f | NanoBRET Cellular Assay | NSD2-PWWP1 & Histone H3 | Cellular IC50 = 17.3 µM | [8] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps to assess the impact of this compound on the chromatin association of NSD2 or the levels of H3K36me2 at specific genomic loci.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HT1080, U2OS) and culture media.
-
Inhibitor: this compound (e.g., UNC6934) and a negative control compound (e.g., UNC7145).
-
Crosslinking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218).
-
Cell Lysis:
-
Lysis Buffer 1 (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100).
-
Lysis Buffer 2 (10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA).
-
Shearing Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% SDS).
-
Protease Inhibitor Cocktail (add fresh to all lysis buffers).
-
-
Chromatin Shearing: Bioruptor or other appropriate sonicator.
-
Immunoprecipitation:
-
ChIP-validated antibody against NSD2 or H3K36me2.
-
IgG control antibody.
-
Protein A/G magnetic beads.
-
ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
-
Washes:
-
Low Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl).
-
High Salt Wash Buffer (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl).
-
LiCl Wash Buffer (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1).
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
-
Elution and Reverse Crosslinking:
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃).
-
5 M NaCl.
-
0.5 M EDTA.
-
1 M Tris-HCl, pH 6.5.
-
Proteinase K.
-
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol or a commercial DNA purification kit.
-
Analysis:
-
qPCR primers for target and control gene loci.
-
SYBR Green qPCR Master Mix.
-
Step-by-Step Methodology
1. Cell Treatment and Crosslinking: a. Plate cells to achieve 80-90% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound or control compound for the appropriate duration (e.g., 24 hours). c. Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. e. Scrape the cells, transfer to a conical tube, and pellet by centrifugation. Wash the cell pellet twice with ice-cold PBS.
2. Chromatin Preparation: a. Resuspend the cell pellet in Lysis Buffer 1 with protease inhibitors and incubate for 10 minutes on ice. b. Pellet the nuclei and resuspend in Lysis Buffer 2 with protease inhibitors. c. Pellet the nuclei again and resuspend in Shearing Buffer with protease inhibitors. d. Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical. e. Centrifuge to pellet debris and transfer the supernatant (soluble chromatin) to a new tube. This is your chromatin input.
3. Immunoprecipitation (IP): a. Dilute a small aliquot of chromatin with ChIP Dilution Buffer. b. Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C. c. To the pre-cleared chromatin, add 2-5 µg of the specific antibody (anti-NSD2 or anti-H3K36me2) or IgG control. d. Incubate overnight at 4°C with rotation. e. Add pre-blocked Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
4. Washes: a. Pellet the beads and discard the supernatant. b. Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
5. Elution and Reverse Crosslinking: a. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 30 minutes with vortexing. b. Add NaCl to the eluate to a final concentration of 200 mM. c. Reverse the crosslinks by incubating at 65°C overnight. d. Add EDTA, Tris-HCl, and Proteinase K, and incubate for 1-2 hours at 45°C to digest proteins.
6. DNA Purification: a. Purify the DNA using a standard phenol:chloroform extraction and ethanol (B145695) precipitation method or a commercial column-based kit. b. Resuspend the purified DNA in nuclease-free water.
7. Analysis by qPCR: a. Perform qPCR using SYBR Green master mix with primers specific to known NSD2 target genes (e.g., MYC, CDC42) and negative control regions.[5] b. Calculate the enrichment of target DNA in the specific IP samples relative to the IgG control and normalize to the input chromatin.
Experimental Workflow Diagram
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Application of NSD2-PWWP1 Inhibitors in Mouse Models
Disclaimer: The specific compound "Nsd2-pwwp1-IN-3" is not described in the currently available scientific literature. Therefore, these application notes and protocols are based on the well-characterized, first-in-class NSD2-PWWP1 chemical probe, UNC6934 , as a representative molecule for this target class. The provided protocols are generalized from standard practices in preclinical oncology research and should be adapted and optimized for specific experimental contexts.
Introduction and Background
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription.[1][2] Dysregulation of NSD2 through overexpression, translocation, or mutation is implicated in various cancers, including multiple myeloma and certain types of pediatric acute lymphoblastic leukemia.[1][3]
NSD2 contains multiple functional domains, including a catalytic SET domain and two PWWP domains which act as chromatin "readers".[1][4] The N-terminal PWWP domain (PWWP1) specifically recognizes the H3K36me2 mark, an interaction that is crucial for stabilizing NSD2 at chromatin and facilitating its function.[5][6]
Inhibiting the NSD2-PWWP1 interaction presents a novel therapeutic strategy. Unlike catalytic inhibitors, PWWP1 inhibitors disrupt the protein's localization and its ability to bind to its own epigenetic mark, thereby altering its function without directly targeting the enzymatic activity.[1][7] UNC6934 is a potent and selective chemical probe that binds to the H3K36me2-binding pocket of the NSD2-PWWP1 domain, antagonizing its interaction with nucleosomes.[1][7] In cells, this leads to the accumulation of NSD2 in the nucleolus, a phenotype that mimics the effects of PWWP1 deletions found in multiple myeloma.[1][8]
These notes provide a framework for the in vivo evaluation of NSD2-PWWP1 inhibitors, using UNC6934 as a template, in relevant mouse cancer models.
Signaling Pathway and Mechanism of Action
The NSD2-PWWP1 domain is a critical reader module that anchors the NSD2 protein to chromatin. By binding to its own catalytic product, H3K36me2, a positive feedback loop is established that propagates this epigenetic mark. PWWP1 inhibitors like UNC6934 disrupt this interaction, leading to the delocalization of NSD2 from its chromatin targets.
Data Presentation: Properties of UNC6934
The following table summarizes the key quantitative data for the representative NSD2-PWWP1 inhibitor, UNC6934. While in vivo efficacy and pharmacokinetic data are not extensively published, in vitro and cellular potency have been well-characterized.
| Parameter | Value | Assay Type | Notes |
| In Vitro Potency | |||
| Binding Affinity (Kd) | 80 - 91 nM | Surface Plasmon Resonance | Demonstrates potent binding to the isolated NSD2-PWWP1 domain.[1][9] |
| Biochemical IC50 | 104 ± 13 nM | AlphaScreen Assay | Measures the disruption of the NSD2-PWWP1 interaction with H3K36me2-containing nucleosomes.[1][3] |
| Cellular Activity | |||
| Cellular Engagement IC50 | 1.09 - 1.23 µM | NanoBRET PPI Assay (U2OS) | Measures the ability of the compound to disrupt the NSD2-PWWP1:H3K36me2 interaction in live cells.[1][9] |
| Selectivity | |||
| PWWP Domain Panel | Selective for NSD2-PWWP1 | DSF Assay | Tested against 15 other human PWWP domains with no significant binding observed.[1][10] |
| Methyltransferase Panel | No inhibition | Biochemical Assays | Tested against a panel of 33 methyltransferases, including NSD1, NSD2, and NSD3 SET domains.[1][10] |
| In Vivo Data | |||
| Pharmacokinetics (PK) | Not publicly available | N/A | Specific PK parameters like half-life, bioavailability, and Cmax have not been reported. |
| Efficacy | Not publicly available | N/A | While not reported for UNC6934 itself, a PROTAC derived from it (LLC0424) showed in vivo NSD2 degradation in a xenograft model.[11] |
Experimental Protocols
The following protocols outline a general procedure for evaluating an NSD2-PWWP1 inhibitor in a subcutaneous xenograft mouse model.
Animal Model Selection and Housing
-
Species/Strain: Immunodeficient mice (e.g., NOD-scid gamma (NSG), NU/J) are required for human cell line xenografts. The choice of strain may depend on the tumor cell line's take rate.
-
Age/Sex: Use female mice, 6-8 weeks of age. Group-house the animals (e.g., 5 per cage) in a specific-pathogen-free (SPF) facility.
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
Cell Culture and Tumor Implantation
-
Cell Line Selection: Choose a human cancer cell line with known NSD2 dependency or overexpression, such as a multiple myeloma line with a t(4;14) translocation (e.g., KMS-11) or a prostate cancer line like 22Rv1.[11]
-
Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before implantation.
-
Implantation:
-
Harvest and count the cells, then resuspend them in a sterile, serum-free medium (e.g., PBS or DMEM).
-
For enhanced tumor take-rate, mix the cell suspension 1:1 with a basement membrane extract like Matrigel®.[11]
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[11]
-
Drug Formulation and Administration
-
Formulation:
-
Solubility: Determine the solubility of the test compound. UNC6934 is soluble in DMSO.[9]
-
Vehicle: A common vehicle for in vivo studies is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The final DMSO concentration should typically be kept below 5-10%.
-
Preparation: Prepare the formulation fresh daily. First, dissolve the compound in a small volume of DMSO, then add the Tween 80, and finally, bring it to the final volume with the methylcellulose solution while vortexing to create a fine suspension.
-
-
Dose Selection: Dose levels should be determined from maximum tolerated dose (MTD) studies. If no prior in vivo data exists, start with a dose range (e.g., 10, 30, 100 mg/kg) to assess tolerability and efficacy.
-
Administration:
-
Route: Oral (p.o.) gavage or intraperitoneal (i.p.) injection are common routes. A PROTAC derived from the UNC6934 scaffold has been administered intravenously (i.v.) and intraperitoneally (i.p.).[11]
-
Frequency: Administer the compound once or twice daily (QD or BID) for a defined period (e.g., 21-28 days).
-
In Vivo Efficacy Study Workflow
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after cell implantation.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group). Ensure the average tumor volume is similar across all groups.
-
Treatment: Initiate treatment as described in section 4.3. The control group receives the vehicle only.
-
Measurements:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each mouse at the same frequency as a measure of general toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
At the end of the study, excise tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for H3K36me2 levels, immunohistochemistry for NSD2 localization).
-
Safety and Handling
-
Handle the NSD2-PWWP1 inhibitor compound according to its Safety Data Sheet (SDS).
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when preparing and administering the compound.
-
All animal procedures should be performed in a certified biosafety cabinet to maintain sterility and ensure user safety.
-
Monitor animals closely for any signs of distress or toxicity, including significant weight loss, lethargy, or ruffled fur, and consult with veterinary staff if necessary.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 11. pubs.acs.org [pubs.acs.org]
Nsd2-pwwp1-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-pwwp1-IN-3, also known as compound 36, is a potent inhibitor of the NSD2-PWWP1 domain with a reported half-maximal inhibitory concentration (IC50) of 8.05 µM.[1] As a critical epigenetic regulator, NSD2 (Nuclear Receptor Binding SET Domain Protein 2) plays a significant role in various cancers through its histone methyltransferase activity, primarily dimethylating histone H3 at lysine (B10760008) 36 (H3K36me2). The PWWP1 domain of NSD2 is a "reader" domain that recognizes this H3K36me2 mark, anchoring NSD2 to chromatin and facilitating its oncogenic functions. Inhibition of the NSD2-PWWP1 interaction by small molecules like this compound presents a promising therapeutic strategy for cancers driven by NSD2 dysregulation.
These application notes provide detailed information on the solubility of this compound, protocols for its use in key biochemical and cellular assays, and an overview of the relevant NSD2 signaling pathways.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Synonym | Compound 36 | [1] |
| Target | NSD2-PWWP1 | [1] |
| IC50 | 8.05 µM | [1] |
Solubility of a Structurally Related NSD2-PWWP1 Inhibitor (NSD2-IN-1)
| Solvent | Solubility | Remarks |
| DMSO | ≥ 50 mg/mL (≥ 111.21 mM) | Ultrasonic treatment may be required. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.56 mM) | Clear solution. |
Note: It is strongly recommended to perform a solubility test for this compound in the desired solvent before preparing a large stock solution. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Based on the data for a similar compound, DMSO is the recommended solvent for preparing a high-concentration stock solution.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, the solution can be gently vortexed and/or sonicated in a water bath until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Biochemical Assay: AlphaScreen for NSD2-PWWP1:H3K36me2 Interaction
This protocol is adapted from a method used for the well-characterized NSD2-PWWP1 inhibitor, UNC6934, and can be used to assess the inhibitory activity of this compound on the interaction between the NSD2-PWWP1 domain and a biotinylated histone H3 peptide dimethylated at lysine 36 (H3K36me2).
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution in DMSO
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the His-tagged NSD2-PWWP1 protein to a final concentration optimized for the assay (e.g., in the low nanomolar range).
-
Add the biotinylated H3K36me2 peptide to a final concentration optimized for the assay (e.g., in the low nanomolar range).
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the protein.
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads in assay buffer.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Analyze the data by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve to determine the IC50 value.
Cellular Assay: NanoBRET™ Target Engagement Assay
This protocol, adapted from studies with the inhibitor UNC6934, measures the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.[3][4]
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega)
-
This compound stock solution in DMSO
-
96-well white cell culture plates
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well white plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours at 37°C. Subsequently, add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular EC50 value.
Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathway in Cancer
NSD2 is a histone methyltransferase that primarily deposits the H3K36me2 mark on chromatin. This epigenetic modification is associated with active gene transcription. The PWWP1 domain of NSD2 recognizes H3K36me2, leading to the stabilization of NSD2 on chromatin and the propagation of this mark. In cancer, the overexpression or mutation of NSD2 leads to aberrant gene expression programs that promote cell proliferation, survival, and inhibit apoptosis. Key downstream signaling pathways and target genes influenced by NSD2 include the ERK and AKT pathways, as well as the regulation of BCL2 and SOX2.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nsd2-pwwp1-IN-3 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of Nsd2-pwwp1-IN-3, a potent inhibitor of the NSD2-PWWP1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] The PWWP1 domain of NSD2 is a "reader" domain that specifically recognizes and binds to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2).[3][4] This interaction is crucial for stabilizing NSD2 on chromatin, allowing it to carry out its function as a histone methyltransferase, primarily depositing the H3K36me2 mark.[3][4][5] By binding to the PWWP1 domain, this compound competitively inhibits the interaction between NSD2 and H3K36me2-containing nucleosomes, thereby displacing NSD2 from chromatin.[3][6] This leads to a reduction in H3K36me2 levels at specific genomic loci and can affect gene expression.[1][7]
Q2: What is the recommended starting concentration for this compound in a new experiment?
A2: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency in your specific experimental system. A typical starting point would be from 10 nM to 100 µM.[8] This wide range will help you to construct a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your assay.
Q3: How should I prepare and store the stock solution for this compound?
A3: Proper preparation and storage of your inhibitor stock solution are critical for experimental reproducibility.
-
Solubility Testing: Before preparing a high-concentration stock, it is essential to determine the solubility of this compound in common laboratory solvents like DMSO, ethanol, or PBS.[8]
-
Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[8] This allows for minimal volumes to be added to your experimental media, which helps to limit the final solvent concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]
Q4: What are some key considerations before starting an experiment with this compound?
A4: Before initiating your experiments, consider the following:
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to the inhibitor. It is recommended to perform a cell viability or cytotoxicity assay to determine the optimal non-toxic concentration range for your chosen cell line.
-
Target Engagement: Confirm that the inhibitor is engaging with its intended target (NSD2-PWWP1) in your cellular context. Techniques like the cellular thermal shift assay (CETSA) can be used for this purpose.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your inhibitor-treated samples to account for any effects of the solvent on your experimental results.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low inhibitory effect observed. | Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider and higher concentration range of this compound. |
| Poor compound solubility or stability. | Ensure the inhibitor is fully dissolved in the stock solution. Prepare fresh dilutions for each experiment. Consider using a different solvent system if precipitation is observed.[9] | |
| Cell line is not dependent on NSD2-PWWP1 activity. | Confirm the expression and functional importance of NSD2 in your cell line of interest through techniques like Western Blot or RT-qPCR. | |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, cell density, and substrate concentration. | |
| High background or off-target effects. | Inhibitor concentration is too high. | Lower the concentration of this compound to a range where it is selective for NSD2-PWWP1.[10] |
| Non-specific binding. | Use a structurally similar but inactive control compound if available to differentiate between specific and non-specific effects. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and tolerated by your cells.[9] Always include a vehicle control. | |
| Inconsistent results between experiments. | Variability in inhibitor stock. | Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency. Avoid repeated freeze-thaw cycles.[8] |
| Variability in cell culture. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. | |
| Assay variability. | Standardize all steps of the experimental protocol and include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of various NSD2-PWWP1 inhibitors. This data can serve as a reference for designing your own experiments. Note that this compound is also known as compound 36.
| Compound | Assay Type | Target | IC50 / Kd / EC50 | Reference |
| This compound (compound 36) | Biochemical Assay | NSD2-PWWP1 | IC50: 8.05 µM | [11] |
| Compound 38 | TR-FRET | NSD2-PWWP1 | IC50: 0.11 ± 0.01 μM | [1] |
| UNC6934 | AlphaScreen | NSD2-PWWP1 vs. H3K36me2 nucleosomes | IC50: 104 ± 13 nM | [3][12] |
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd: 91 ± 8 nM | [3][6] | |
| NanoBRET | NSD2-PWWP1 & Histone H3.3 in U2OS cells | EC50: 1.23 ± 0.25 μM | [3][12] | |
| MR837 (compound 4) | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd: 3.4 μM | [1] |
| Cellular Assay | Abrogation of H3K36me2 binding to PWWP1 | IC50: 17.3 μM | [1][13] |
Experimental Protocols
Dose-Response Curve for Cellular Proliferation (MTT Assay)
This protocol describes how to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment.
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or the vehicle control for a specific time.
-
Harvest and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble NSD2 protein by Western Blot.
-
Data Analysis: A ligand-bound protein is typically more thermally stable. Plot the amount of soluble NSD2 against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Visualizations
Caption: Mechanism of this compound action on the NSD2 signaling pathway.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of NSD2-PWWP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of chemical probes targeting the NSD2-PWWP1 domain, with a primary focus on the well-characterized inhibitor, UNC6934, and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSD2-PWWP1 inhibitors like UNC6934?
A1: UNC6934 is a chemical probe that selectively targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1] It functions by occupying the canonical H3K36me2-binding pocket within the PWWP1 domain.[1] This binding competitively antagonizes the interaction between NSD2-PWWP1 and its natural ligand, the dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), which is present on nucleosomes.[1][2] By disrupting this interaction, UNC6934 alters the subcellular localization of the NSD2 protein, causing it to accumulate in the nucleolus, but it does not directly inhibit the catalytic methyltransferase activity of NSD2.[1][3]
Q2: What are the known off-target interactions for UNC6934?
A2: Extensive selectivity profiling has been conducted for UNC6934. It has been shown to be highly selective for the NSD2-PWWP1 domain. Specifically, it did not show significant binding to 15 other human PWWP domains when tested via differential scanning fluorimetry (DSF).[1][2] Furthermore, UNC6934 did not inhibit the activity of a panel of 33 methyltransferase domains, including the H3K36 methyltransferases NSD1, NSD2, NSD3, and SETD2.[1][2] The BRET signal of the closely related NSD3-PWWP1 was also unaffected by UNC6934 at a concentration of 10 μM.[1][2]
Q3: Is there a negative control compound available for UNC6934?
A3: Yes, UNC7145 is a structurally similar but inactive compound that serves as a negative control for UNC6934.[1][2] In experimental assays, UNC7145 does not significantly engage NSD2-PWWP1 or disrupt its interaction with histone H3.[1][2][4] It is recommended to use UNC7145 alongside UNC6934 in all cellular experiments to distinguish on-target effects from potential off-target or compound-specific artifacts.
Q4: Does UNC6934 exhibit cellular toxicity?
A4: UNC6934 has been shown to have minimal off-target activity and low cytotoxicity. Studies have found no acute cytotoxic effects in various adherent and hematopoietic malignancy cell lines at concentrations up to 5 μM over 3-12 days of treatment.[1] Another study reported no acute cytotoxic effects in five common cell lines with UNC6934 or UNC7145 at concentrations up to 10 μM over 72 hours.[2]
Troubleshooting Guides
Problem 1: I am observing a phenotype in my cells treated with an NSD2-PWWP1 inhibitor that is not consistent with the known function of NSD2.
-
Possible Cause 1: Off-target effect of the compound.
-
Troubleshooting Step 1: Run a parallel experiment with the negative control compound, UNC7145, at the same concentration. If the phenotype is not observed with UNC7145, it is more likely to be an on-target effect of NSD2-PWWP1 inhibition.[1][2]
-
Troubleshooting Step 2: Perform a dose-response experiment with your NSD2-PWWP1 inhibitor. An on-target effect should correlate with the known EC50 or IC50 values for NSD2-PWWP1 engagement (see data tables below).
-
Troubleshooting Step 3: If possible, perform a rescue experiment by overexpressing a mutant form of NSD2-PWWP1 (e.g., F266A) that does not bind the inhibitor.[1][2] If the phenotype is rescued, it strongly suggests an on-target effect.
-
-
Possible Cause 2: Unrelated compound toxicity.
-
Troubleshooting Step 1: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity at the concentrations used in your experiment. Although UNC6934 has shown low toxicity, this can be cell-type dependent.[1][2]
-
Troubleshooting Step 2: Visually inspect the cells for signs of stress or death under a microscope.
-
Problem 2: I am not observing the expected relocalization of NSD2 to the nucleolus after treatment with UNC6934.
-
Possible Cause 1: Insufficient compound concentration or treatment time.
-
Troubleshooting Step 1: Verify the concentration of your compound stock.
-
Troubleshooting Step 2: Increase the concentration of UNC6934, referring to the established EC50 values for cellular engagement (e.g., EC50 of 1.23 ± 0.25 μM in a NanoBRET assay).[1]
-
Troubleshooting Step 3: Increase the duration of the treatment.
-
-
Possible Cause 2: Issues with the imaging or detection method.
-
Troubleshooting Step 1: Ensure your immunofluorescence or imaging protocol for NSD2 is optimized and validated.
-
Troubleshooting Step 2: Use a well-characterized antibody for NSD2.
-
Troubleshooting Step 3: Confirm that your microscopy setup has the resolution to distinguish the nucleolus from the nucleoplasm.
-
Quantitative Data Summary
Table 1: Binding Affinity and Potency of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target | Kd (nM) | IC50 (nM) | EC50 (µM) | Reference |
| UNC6934 | SPR | NSD2-PWWP1 | 91 ± 8 | [2] | ||
| Nucleosome Displacement | NSD2-PWWP1 vs H3K36me2 | 104 ± 13 | [2] | |||
| NanoBRET | NSD2-PWWP1 vs H3 | 1.23 ± 0.25 | [1] | |||
| MRT866 | SPR | NSD2-PWWP1 | 349 ± 19 | [1][2] | ||
| MR837 (2) | SPR | NSD2-PWWP1 | 3400 ± 400 | [1] | ||
| Compound 3f | SPR | NSD2-PWWP1 | 3400 ± 400 | [5] | ||
| NanoBRET | NSD2-PWWP1 vs H3 | 17.3 | [5] |
Table 2: Selectivity Profile of UNC6934
| Target Class | Number Tested | Assay Type | Result | Reference |
| Human PWWP Domains | 15 | DSF | No significant binding | [1][2] |
| Methyltransferases | 33 | Activity Assay | No inhibition | [1][2] |
| NSD3-PWWP1 | 1 | NanoBRET | No effect at 10 µM | [1][2] |
Experimental Protocols
Protocol 1: NanoBRET Assay for Cellular Target Engagement
This protocol is a generalized procedure based on descriptions of the NanoBRET assay used to measure the interaction between NSD2-PWWP1 and histone H3 in live cells.[1][4]
-
Cell Culture and Transfection:
-
Culture U2OS cells in appropriate media.
-
Co-transfect cells with plasmids encoding for NSD2-PWWP1 fused to NanoLuc (donor) and histone H3 fused to HaloTag (acceptor). A 1:10 donor to acceptor ratio has been found to be effective.[4]
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., UNC6934) and the negative control (UNC7145).
-
-
HaloTag Labeling:
-
Add the HaloTag NanoBRET 618 Ligand to the cells.
-
-
BRET Measurement:
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a microplate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by subtracting the background signal (cells with donor only) and dividing the acceptor signal by the donor signal.
-
Plot the corrected BRET ratio against the compound concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action for UNC6934 in disrupting NSD2-chromatin interaction.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-pwwp1-IN-3 degradation or stability issues
Welcome to the technical support center for Nsd2-pwwp1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation and stability issues that may be encountered during experiments with this compound. The following information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical entity designed to target the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). It is part of a class of molecules that function as degraders, specifically Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to induce the degradation of a target protein. In the case of this compound, it is engineered to bind to the PWWP1 domain of the NSD2 protein and recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. This targeted degradation strategy aims to reduce the cellular levels of NSD2, thereby inhibiting its function, which is implicated in various cancers. The degradation of NSD2 has been shown to be a more effective therapeutic strategy than simple inhibition of its protein-protein interactions[1].
Q2: What are the expected outcomes of successful this compound treatment in cell-based assays?
A2: Successful treatment with a potent NSD2 degrader should result in a concentration- and time-dependent reduction in the cellular levels of the NSD2 protein[2]. This can be observed via Western blotting. Consequently, a reduction in the H3K36me2 histone mark, a primary catalytic product of NSD2, is also expected[2]. Phenotypically, this should lead to the inhibition of cell growth and proliferation in NSD2-dependent cancer cell lines, such as certain multiple myeloma cell lines[1].
Q3: How should I properly store and handle this compound to ensure its stability?
A3: While specific stability data for this compound is not provided in the search results, general guidelines for similar small molecule compounds and PROTACs should be followed. It is recommended to store the compound as a solid at -20°C or -80°C. For creating stock solutions, use a suitable solvent such as DMSO and store these at -80°C in small aliquots to minimize freeze-thaw cycles. Before each use, allow the aliquot to thaw completely and equilibrate to room temperature. It is also advisable to protect the compound from light.
Troubleshooting Guides
Issue 1: No or reduced degradation of NSD2 protein observed after treatment.
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly (solid at -20°C or -80°C, stock solutions at -80°C).
-
Freshly Prepare Working Solutions: Avoid using old working solutions. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Assess Compound Integrity: If possible, use analytical methods like LC-MS to check the integrity of the compound in your stock solution.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for NSD2 degradation. Degradation is often observed in a concentration- and time-dependent manner[2].
-
Check Cell Line and NSD2 Expression: Confirm that the cell line used expresses a detectable level of NSD2. The efficacy of the degrader is dependent on the presence of the target protein.
-
Verify Proteasome Function: The degradation of NSD2 by PROTACs is proteasome-dependent[1][2]. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). Inhibition of degradation in the presence of the proteasome inhibitor would confirm a proteasome-dependent mechanism.
-
Possible Cause 3: Issues with Western Blotting
-
Troubleshooting Steps:
-
Validate Antibody: Ensure the primary antibody against NSD2 is validated and working correctly.
-
Optimize Protein Extraction and Loading: Use appropriate lysis buffers and ensure equal protein loading.
-
Include Positive and Negative Controls: Use a positive control cell line with known high NSD2 expression and a negative control (e.g., vehicle-treated cells).
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Compound Handling
-
Troubleshooting Steps:
-
Standardize Aliquoting and Thawing: Use single-use aliquots to avoid multiple freeze-thaw cycles of the stock solution. Ensure the stock solution is completely thawed and mixed well before preparing working dilutions.
-
Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects cell viability.
-
Possible Cause 2: Cell Culture Variability
-
Troubleshooting Steps:
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Ensure Consistent Cell Density: Plate cells at a consistent density for all experiments, as this can affect their response to treatment.
-
Check for Contamination: Regularly test cell cultures for mycoplasma or other contaminants.
-
Experimental Protocols
Western Blot for NSD2 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NSD2 overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Example Data for NSD2 Degrader Activity
| Compound | Target Binding (Kd, nM) | NSD2 Degradation (DC50, nM) | Cell Growth Inhibition (IC50, µM) |
| Example Degrader 1 | 10 - 60[2] | < 100 | < 1 |
| Example Degrader 2 | 91 ± 8[2] | Not specified | Not specified |
| This compound | User to determine | User to determine | User to determine |
Note: The values for the example degraders are based on published data for similar compounds and are for illustrative purposes. Users should determine these values experimentally for this compound.
Visualizations
Caption: Mechanism of this compound induced degradation.
Caption: Troubleshooting logic for NSD2 degradation experiments.
References
Navigating Inconsistent Results with Nsd2-pwwp1-IN-3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Nsd2-pwwp1-IN-3 inhibitor is a potent tool for investigating the role of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) methyltransferase in various biological processes, including cancer. However, as with any sophisticated chemical probe, researchers may encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help you achieve consistent and reliable results.
Troubleshooting Guide
Inconsistent results with this compound can arise from a variety of factors, from inhibitor preparation to the specific cellular context. The table below outlines common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Inhibitor Activity | - Inhibitor Degradation: Improper storage (e.g., exposure to light, multiple freeze-thaw cycles). - Incorrect Concentration: Errors in dilution calculations or inaccurate stock concentration. - Poor Solubility: Inhibitor precipitating out of solution in cell culture media. - Cell Line Insensitivity: The targeted pathway may not be active or critical in the chosen cell line. | - Store the inhibitor as recommended by the manufacturer (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from a concentrated stock for each experiment. - Verify all calculations and use a calibrated pipette. Consider verifying the stock concentration using analytical methods if possible. - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.1-0.5%. Visually inspect media for any precipitation after adding the inhibitor. - Confirm NSD2 expression and H3K36me2 levels in your cell line. Consider using a positive control cell line known to be sensitive to NSD2 inhibition. |
| High Variability Between Replicates | - Inconsistent Cell Seeding: Uneven cell numbers across wells. - Edge Effects in Multi-well Plates: Evaporation and temperature gradients affecting cells in outer wells. - Inhibitor Distribution: Uneven mixing of the inhibitor in the culture media. - Cellular Heterogeneity: The cell population may not be uniform in its response. | - Use a cell counter for accurate seeding. Ensure a single-cell suspension before plating. - Avoid using the outer wells of multi-well plates for critical experiments. Fill them with sterile PBS or media to minimize edge effects. - Gently swirl the plate after adding the inhibitor to ensure even distribution. - Consider using a clonal cell line or sorting for a specific cell population if heterogeneity is suspected. |
| Unexpected Off-Target Effects | - High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to non-specific binding. - Interaction with Other Cellular Components: The inhibitor may have unforeseen interactions with other proteins. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Use the lowest effective concentration. - Include a negative control compound, such as UNC7145, which is structurally similar but inactive against NSD2-PWWP1, to distinguish on-target from off-target effects.[1][2] |
| Changes in NSD2 Localization without Affecting Global H3K36me2 Levels | - Cooperative Chromatin Binding: NSD2 has multiple chromatin reader domains (PHD fingers and another PWWP domain) that can maintain its chromatin association even when the PWWP1 domain is blocked.[1][3][4] - Redundancy: Other methyltransferases might compensate for NSD2's activity. | - This is an expected outcome. The inhibitor primarily disrupts the PWWP1-H3K36me2 interaction, leading to NSD2 relocalization to the nucleolus, but may not be sufficient to displace the entire protein from chromatin and alter global methylation levels.[1][5] - Measure H3K36me2 levels at specific gene loci known to be targeted by NSD2 using techniques like ChIP-qPCR, rather than relying solely on global western blot analysis. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and a related, well-characterized chemical probe, UNC6934. These values can serve as a benchmark for your experiments.
| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Cellular Assay EC50 |
| This compound | NSD2-PWWP1 | 8.05 µM[6] | Not Reported | Not Reported |
| UNC6934 | NSD2-PWWP1 | 104 ± 13 nM (AlphaScreen)[1] | 91 ± 8 nM (SPR)[2] | 1.23 ± 0.25 µM (NanoBRET)[1][2] |
Experimental Protocols
Key Experiment: Assessing NSD2 Subcellular Localization via Immunofluorescence
This protocol details the steps to visualize the effect of this compound on the subcellular localization of NSD2.
Materials:
-
Cell line of interest (e.g., KMS-11)
-
This compound inhibitor and solvent (e.g., DMSO)
-
Negative control compound (optional)
-
Cell culture plates or chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NSD2
-
Secondary antibody conjugated to a fluorophore
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with the desired concentration of this compound or the negative control. Include a vehicle-only (e.g., DMSO) control. Incubate for the desired time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of NSD2-PWWP1 Inhibition
Caption: Inhibition of the NSD2-PWWP1 domain by this compound.
Experimental Workflow for Assessing Inhibitor Effect
Caption: A typical experimental workflow for studying this compound effects.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically binds to the PWWP1 domain of the NSD2 protein.[6] The PWWP1 domain is a "reader" domain that recognizes and binds to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), which helps to anchor NSD2 to chromatin.[1][4] By blocking this interaction, the inhibitor causes NSD2 to delocalize from chromatin and accumulate in the nucleolus.[1]
Q2: Why don't I see a change in global H3K36me2 levels after treatment with the inhibitor?
A2: This is a frequently observed and expected outcome. NSD2 possesses multiple domains that contribute to its association with chromatin, including a second PWWP domain and five PHD domains.[3][4] Therefore, inhibiting the PWWP1 domain alone may not be sufficient to completely displace NSD2 from chromatin and impact its overall catalytic activity on a global scale.[5] The more pronounced effect is the change in the subcellular localization of NSD2.[1]
Q3: What are the appropriate controls to include in my experiments?
A3: It is crucial to include several controls to ensure the validity of your results:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Negative Control Compound: Use a structurally related but inactive molecule, such as UNC7145, to differentiate between on-target and off-target effects.[1][2]
-
Positive Control: If possible, use a cell line known to be sensitive to NSD2 inhibition or a positive control treatment that induces a known response.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration can vary significantly between cell lines and assays. It is highly recommended to perform a dose-response curve to determine the EC50 for your specific experimental setup. Based on the reported IC50 of 8.05 µM for this compound and the cellular EC50 of the more potent UNC6934 being around 1.23 µM, a starting range for your dose-response could be from 1 µM to 20 µM.[1][2][6]
Q5: How should I store and handle the this compound inhibitor?
A5: For long-term storage, the lyophilized powder and concentrated stock solutions (typically in DMSO) should be stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions, allow the stock to thaw completely at room temperature and vortex gently before dilution in pre-warmed culture medium.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Potency of NSD2-PWWP1-IN-3 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the potency of Nsd2-pwwp1-IN-3 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSD2-PWWP1 inhibitors?
A1: NSD2-PWWP1 inhibitors are designed to disrupt the interaction between the PWWP1 domain of the NSD2 protein and its binding partner on chromatin, histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2).[1] The PWWP1 domain acts as a "reader" of this epigenetic mark, and this interaction is crucial for localizing NSD2 to specific genomic regions.[2][3] By blocking this interaction, these inhibitors can alter NSD2's function in regulating gene expression, which is often dysregulated in cancers like multiple myeloma.[4][5][6]
Q2: What are the key structural features to consider when designing more potent this compound analogs?
A2: Structure-activity relationship (SAR) studies on NSD2-PWWP1 inhibitors have highlighted several key features for enhancing potency. For instance, in the development of the potent inhibitor, compound 38, modifications based on the structures of earlier inhibitors like BI-9321 and MR837 were crucial.[7][8] It was observed that incorporating a benzonitrile (B105546) group could enhance selectivity for NSD2 over the related NSD3 protein.[9] Additionally, the presence of methoxy (B1213986) groups was found to be beneficial for binding affinity, potentially by forming hydrogen bonds with residues like Tyr233 in the binding pocket.[9] The cyclopropyl (B3062369) ring of some antagonists binds in a deep lipophilic pocket formed by aromatic cage residues (Y233, W236, and F266).[2]
Q3: What are the standard assays to determine the potency of NSD2-PWWP1 inhibitors?
A3: The primary assays for determining the potency of NSD2-PWWP1 inhibitors are biochemical and cellular binding assays. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is commonly used to measure the inhibition of the NSD2-PWWP1 interaction with H3K36me2 in a biochemical context.[10] Cellular target engagement is often confirmed using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[7][11] These assays provide quantitative data such as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.[5][11]
Q4: How does the NSD2 signaling pathway contribute to oncogenesis?
A4: The NSD2 protein is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[12][13] This epigenetic mark is generally associated with actively transcribed genes.[13] In several cancers, such as multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed, leading to a global increase in H3K36me2 levels.[14][15] This aberrant methylation pattern alters the transcription of genes involved in cell proliferation, survival, and DNA damage repair, thereby promoting oncogenesis.[14][16] NSD2 has been shown to be involved in pathways such as NF-κB and Wnt signaling.[16]
Troubleshooting Guides
Low Potency or Inactivity of Analogs in Biochemical Assays (e.g., AlphaLISA)
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Compound insolubility: The analog may be precipitating out of the assay buffer. 2. Incorrect structural modification: The chemical modification may have disrupted a key binding interaction. 3. Degradation of the compound: The analog may not be stable under the assay conditions. | 1. Check the solubility of your compound in the assay buffer. Consider using a small percentage of DMSO (e.g., <1%) to aid solubility. 2. Re-examine the SAR data. Ensure that modifications do not interfere with known critical interactions, such as those with the aromatic cage residues.[2] 3. Assess compound stability using techniques like HPLC-MS before and after incubation under assay conditions. |
| High variability between replicates | 1. Pipetting errors: Inaccurate dispensing of compound, enzyme, or substrate. 2. Assay plate issues: Inconsistent well surfaces or temperature gradients across the plate. 3. Reagent instability: Degradation of NSD2-PWWP1 protein or the H3K36me2 peptide. | 1. Use calibrated pipettes and consider using automated liquid handlers for better precision. 2. Use high-quality assay plates and ensure even temperature distribution during incubations. 3. Aliquot and store reagents at the recommended temperatures. Perform quality control checks on reagents before starting a new batch of experiments. |
Difficulty in Confirming Cellular Target Engagement (e.g., CETSA)
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed with the compound | 1. Poor cell permeability: The analog may not be entering the cells effectively. 2. Rapid efflux: The compound may be actively transported out of the cells. 3. Insufficient compound concentration: The intracellular concentration may not be high enough to engage the target. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider modifications to improve lipophilicity. 2. Investigate if the compound is a substrate for efflux pumps like P-glycoprotein. 3. Perform a dose-response experiment with a wider concentration range. |
| Inconsistent melting curves | 1. Uneven heating: Temperature is not uniform across all samples. 2. Incomplete cell lysis: Inconsistent release of the target protein. 3. Protein degradation: Proteases are degrading the target protein after lysis. | 1. Use a PCR machine with a heated lid for precise and uniform temperature control.[17] 2. Optimize the lysis buffer and procedure to ensure complete and reproducible cell lysis. 3. Add a protease inhibitor cocktail to the lysis buffer. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Potency (IC50/Kd) | Reference(s) |
| Compound 38 | Binding Assay | IC50 = 0.11 µM | [5] |
| UNC6934 | SPR | Kd = 80 ± 18 nM | [11] |
| BI-9321 (NSD3-PWWP1) | SPR | Kd = 166 nM | [5][18] |
| MR837 | Binding Assay | IC50 > 20 µM | [9] |
| Compound 5 | Binding Assay | IC50 = 4.44 µM | [9] |
Table 2: Cellular Activity of Selected NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Potency (IC50) | Cell Line | Reference(s) |
| UNC6934 | NanoBRET | IC50 = 1.09 ± 0.23 µM | U2OS | [11] |
| Compound 38 | Cell Proliferation | IC50 = 10.95 µM | MM1S | [9] |
| BI-9321 (NSD3-PWWP1) | NanoBRET | IC50 = 1.2 µM | U2OS | [5] |
Experimental Protocols
Protocol 1: H3K36me2 AlphaLISA for NSD2-PWWP1 Inhibition
This protocol is adapted from the principles of AlphaLISA-based histone methyltransferase assays.[10]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Dilute recombinant NSD2-PWWP1 protein and biotinylated H3K36me2 peptide to the desired concentrations in assay buffer.
-
Prepare serial dilutions of the this compound analog and control compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the NSD2-PWWP1 protein solution and incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated H3K36me2 peptide solution to initiate the binding reaction. Incubate for 1 hour at room temperature.
-
Add 5 µL of a mixture of Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) AlphaLISA Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is based on the general principles of CETSA.[17][19]
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., KMS-11) to 80-90% confluency.
-
Treat the cells with various concentrations of the this compound analog or DMSO as a vehicle control.
-
Incubate for a sufficient time to allow for compound uptake (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a PCR machine, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NSD2 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) induced by the compound.
-
Visualizations
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitor | Semantic Scholar [semanticscholar.org]
- 9. epicypher.com [epicypher.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 12. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 19. benchchem.com [benchchem.com]
troubleshooting Nsd2-pwwp1-IN-3 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nsd2-pwwp1-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the NSD2-PWWP1 protein domain.[1] The NSD2 protein is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription. The PWWP1 domain of NSD2 is responsible for binding to methylated histones, which helps to localize the enzyme to specific regions of the chromatin. By inhibiting the PWWP1 domain, this compound prevents the proper localization of NSD2, thereby modulating its activity.
Q2: What are the typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. However, based on published data for similar NSD2-PWWP1 inhibitors, the effective concentration range is typically in the low micromolar (µM) range. For instance, a related inhibitor, NSD2-IN-1, has shown IC50 values for cell proliferation between 2.23 µM and 10.95 µM in different cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the visible signs of this compound precipitation in media?
Precipitation of this compound in cell culture media can manifest in several ways:
-
Cloudiness or turbidity: The media may appear hazy or cloudy immediately upon addition of the compound or after a period of incubation.
-
Visible particles: Small, crystalline particles may be observed floating in the media or settled at the bottom of the culture vessel.
-
Thin film: A thin, oily film may appear on the surface of the media.
If you observe any of these signs, it is crucial to troubleshoot the issue to ensure accurate and reproducible experimental results.
Troubleshooting Guide: Precipitation of this compound in Media
Precipitation of small molecule inhibitors in cell culture media is a common issue, often stemming from the compound's low aqueous solubility. The following guide provides a systematic approach to troubleshooting and resolving precipitation of this compound.
Problem: I am observing precipitation of this compound in my cell culture media.
This is a common challenge with hydrophobic small molecules. Here are the potential causes and solutions:
Possible Cause 1: Exceeding Aqueous Solubility
The concentration of this compound in the final culture medium may be higher than its solubility limit in that specific aqueous environment.
Solutions:
-
Determine the Maximum Soluble Concentration: Before proceeding with your experiments, it is highly recommended to determine the maximum soluble concentration of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Lower the Working Concentration: If possible, reduce the final concentration of this compound in your experiment.
-
Use Serum: If your experimental design allows, the presence of serum (e.g., 10% FBS) can help to increase the solubility of some hydrophobic compounds.
Possible Cause 2: Improper Dissolution and Dilution
The method used to dissolve and dilute the compound can significantly impact its solubility in the final culture medium.
Solutions:
-
Prepare a High-Concentration Stock Solution in an Appropriate Organic Solvent: this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.
-
Perform Serial Dilutions: Instead of adding the high-concentration stock directly to the media, perform one or more intermediate dilution steps in the organic solvent or in pre-warmed media.
-
Use a Stepwise Dilution Method: When adding the compound to the media, add it dropwise while gently vortexing or swirling the media. This helps to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C. Adding a cold compound solution to warm media can cause it to precipitate.
-
Limit Final DMSO Concentration: The final concentration of DMSO in the cell culture media should typically not exceed 0.5%, and ideally be below 0.1%, to avoid solvent toxicity.
Possible Cause 3: Interaction with Media Components
Components of the cell culture medium, such as salts and amino acids, can sometimes interact with the compound and cause it to precipitate. For example, high concentrations of calcium or phosphate (B84403) ions can be problematic.
Solutions:
-
Test Different Media Formulations: If you continue to experience precipitation, consider testing the solubility of this compound in a different type of cell culture medium.
-
Prepare Fresh Media: Always use freshly prepared or properly stored media to avoid issues with pH changes or degradation of components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with and without serum
-
Sterile 96-well clear bottom plate
-
Multichannel pipette
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of intermediate dilutions of your 10 mM stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
In the 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Add 2 µL of each intermediate DMSO dilution to the corresponding wells of the 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. It is important to also include a DMSO-only control.
-
Gently mix the contents of the wells.
-
Visually inspect the wells for any signs of precipitation (cloudiness, particles) immediately after addition and after incubating the plate at 37°C for a relevant period (e.g., 2 hours, 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound in your specific media under these conditions.
Data Presentation
Table 1: Example of a Solubility Assessment for this compound
| Final Concentration (µM) | Media Type | Serum (%) | Observation at 2h | Observation at 24h |
| 100 | RPMI-1640 | 10 | Clear | Clear |
| 200 | RPMI-1640 | 10 | Clear | Slight Haze |
| 400 | RPMI-1640 | 10 | Hazy | Precipitate |
| 100 | RPMI-1640 | 0 | Clear | Hazy |
| 200 | RPMI-1640 | 0 | Hazy | Precipitate |
| 400 | RPMI-1640 | 0 | Precipitate | Precipitate |
This is example data. You must perform this experiment with your specific compound and media.
Visualizations
Signaling Pathway
Caption: Inhibition of NSD2-PWWP1 by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Overcoming Resistance to Nsd2-pwwp1-IN-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the NSD2-PWWP1 inhibitor, Nsd2-pwwp1-IN-3, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is NSD2 and its role in cancer?
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] This epigenetic modification is associated with active gene transcription.[2] In many cancers, NSD2 is overexpressed or mutated, leading to aberrant gene expression that promotes cell proliferation, survival, DNA damage repair, and epithelial-mesenchymal transition (EMT).[1][4] NSD2 is implicated in signaling pathways such as NF-κB, Wnt/β-catenin, and EGFR-AKT.[4][5][6]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the PWWP1 domain of NSD2. The PWWP1 domain is a "reader" domain that recognizes and binds to H3K36me2, anchoring NSD2 to chromatin.[7][8][9][10][11] By inhibiting the PWWP1 domain, this compound disrupts the interaction between NSD2 and its histone substrate, which can affect the expression of NSD2-regulated genes, leading to cell cycle arrest and apoptosis.[12][13]
Q3: What are the initial signs of resistance to this compound in my cell cultures?
The primary indicator of resistance is a decreased sensitivity of the cancer cells to this compound, which can be observed as:
-
An increase in the half-maximal inhibitory concentration (IC50) value in cell viability assays.
-
Reduced apoptosis or cell cycle arrest at previously effective concentrations of the inhibitor.
-
Resumption of cell proliferation rates despite the presence of the inhibitor.
Q4: What are the potential mechanisms of resistance to inhibitors of epigenetic reader domains like PWWP1?
While specific mechanisms for this compound are still under investigation, resistance to epigenetic reader domain inhibitors can theoretically arise from:
-
Target Alteration: Mutations in the NSD2 PWWP1 domain that prevent inhibitor binding without compromising the domain's essential function.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of NSD2's function. For example, upregulation of pathways like MYC or E2F that promote cell proliferation independently.[14][15][16]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell.[17][18]
-
Epigenetic Reprogramming: Global changes in the epigenetic landscape that render the cells less dependent on NSD2-mediated gene regulation.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Cancer Cell Lines
If you observe a significant increase in the IC50 value of this compound in your cell line, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Development of a resistant cell population:
-
Action: Generate a resistant cell line by continuous exposure to escalating doses of this compound. This will provide a model to study the resistance mechanisms.
-
Verification: Compare the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT assay).
-
-
Activation of bypass signaling pathways:
-
Action: Perform Western blot analysis to probe for the activation of known NSD2 downstream or parallel pathways such as NF-κB (phospho-p65), AKT (phospho-AKT), and E2F1.[19][20]
-
Verification: Increased phosphorylation or expression of key proteins in these pathways in the resistant cells compared to the sensitive parental cells would suggest their involvement.
-
-
Increased drug efflux:
-
Action: Use quantitative PCR (qPCR) to measure the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2).
-
Verification: A significant upregulation of these transporters in the resistant cell line would indicate a potential role for drug efflux in the observed resistance.
-
Issue 2: Lack of Apoptosis or Cell Cycle Arrest upon Treatment
If this compound no longer induces the expected apoptosis or cell cycle arrest, investigate the following:
Potential Cause & Troubleshooting Step
-
Alterations in cell cycle or apoptotic machinery:
-
Action: Analyze the expression of key cell cycle regulators (e.g., cyclins, CDKs) and apoptosis markers (e.g., cleaved caspase-3, Bcl-2 family proteins) via Western blotting.
-
Verification: Compare the protein levels in treated resistant cells versus treated sensitive cells.
-
-
NSD2-independent survival mechanisms:
-
Action: Perform a CRISPR-Cas9 knockout of NSD2 in the resistant cell line to determine if the cells have become completely independent of NSD2 for survival.
-
Verification: If the NSD2-knockout resistant cells continue to proliferate, it indicates the activation of NSD2-independent survival pathways.
-
Quantitative Data Summary
The following tables summarize key quantitative data for NSD2-PWWP1 inhibitors.
Table 1: In Vitro Potency of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target | IC50 / Kd | Cell Line/System | Reference |
| NSD2-IN-1 (compound 38) | Biochemical Assay | NSD2-PWWP1 | 0.11 µM (IC50) | - | [7][12][13] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 80 nM (Kd) | - | [21] |
| UNC6934 | NanoBRET Assay | NSD2-PWWP1 & H3K36me2 interaction | 1.09 µM (IC50) | U2OS cells | [21] |
| UNC6934 | Biochemical Assay | NSD2-PWWP1 & H3K36me2 nucleosome interaction | 104 nM (IC50) | - | [10][22] |
Table 2: Cellular Proliferation Inhibition by NSD2-IN-1 (compound 38)
| Cell Line | Cancer Type | NSD2 Status | IC50 (µM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 2.23 | [7][12] |
| RS4;11 | Acute Lymphoblastic Leukemia | Mutant | 6.30 | [7][12] |
| KMS11 | Multiple Myeloma | Mutant | 8.43 | [7][12] |
| MM1S | Multiple Myeloma | - | 10.95 | [7][12] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate, passage them and increase the drug concentration by 1.5-2 fold.
-
Repeat: Continue this stepwise increase in drug concentration. If significant cell death occurs, reduce the concentration to the previous step and allow the cells to recover before attempting to increase the dose again.
-
Resistant Clone Selection: After several months of continuous culture with the inhibitor, the surviving cell population will be enriched for resistant cells.
-
Confirmation of Resistance: Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line. A significant increase (e.g., >10-fold) confirms resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Histone Modifications and Signaling Proteins
-
Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol may be required.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2, total H3, p-p65, p65, p-AKT, AKT, E2F1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against NSD2 or a potential interacting partner overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against NSD2 and the suspected interacting proteins.
Protocol 5: CRISPR-Cas9 Mediated Knockout of NSD2
-
gRNA Design: Design and clone two to three gRNAs targeting an early exon of the NSD2 gene into a Cas9 expression vector.
-
Transfection: Transfect the cancer cells with the gRNA/Cas9 plasmids.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion: Expand the single-cell clones.
-
Knockout Validation: Screen the expanded clones for NSD2 knockout by Western blotting and Sanger sequencing of the targeted genomic region to confirm the presence of indels.
References
- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 4. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferase NSD2 mediates the survival and invasion of triple-negative breast cancer cells via stimulating ADAM9-EGFR-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. embopress.org [embopress.org]
- 18. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NSD2 activates the E2F transcription factor 1/Y-box binding protein 2 axis to promote the malignant development of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. axonmedchem.com [axonmedchem.com]
interpreting unexpected data from Nsd2-pwwp1-IN-3 experiments
Welcome to the technical support center for Nsd2-pwwp1-IN-3. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this selective chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the first PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). It competitively binds to the aromatic cage within the NSD2-PWWP1 domain, a "reader" domain that specifically recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This action disrupts the interaction between NSD2 and H3K36me2-marked nucleosomes, leading to the disengagement of NSD2 from chromatin.[1][3] The probe does not inhibit the catalytic SET domain of NSD2 or other methyltransferases.[1]
Q2: What is the expected effect of this compound on global H3K36me2 levels?
A2: Treatment with this compound is not expected to cause a significant change in global H3K36me2 levels.[1][4] The probe targets the PWWP1 "reader" domain, which is responsible for tethering NSD2 to chromatin, not the "writer" SET domain that catalyzes the methylation.[5] While genetic knockdown of NSD2 does lead to a substantial decrease in H3K36me2, inhibiting the PWWP1-chromatin interaction alone is insufficient to alter global methylation marks.[4]
Q3: How does this compound affect the subcellular localization of the NSD2 protein?
A3: A primary and expected phenotype following treatment is the relocalization of NSD2 protein. By disrupting the PWWP1 domain's ability to bind to chromatin, this compound causes NSD2 to disengage from its chromatin targets and accumulate in the nucleolus.[1][3] This effect phenocopies the localization defects observed in certain multiple myeloma translocations where the NSD2 protein lacks the PWWP1 domain.[1][3]
Q4: Is this compound expected to be cytotoxic?
A4: At effective concentrations for target engagement, this compound has been shown to have minimal to no acute cytotoxic effects in various cell lines.[1][3] While some mild anti-proliferative effects have been noted in specific cancer cell lines like MM1.S, widespread cytotoxicity is not an expected outcome and may indicate an off-target effect at high concentrations.[4]
Troubleshooting Guides
Problem 1: I treated my cells with this compound, but I don't see a change in the subcellular localization of NSD2.
Possible Causes and Solutions:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Suboptimal Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., 100 nM to 10 µM) to determine the optimal concentration for observing NSD2 relocalization in your specific model.
-
Insufficient Incubation Time: The relocalization of NSD2 may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the ideal treatment duration.
-
Low Endogenous NSD2 Expression: The cell line you are using may not express sufficient levels of NSD2 to observe a clear localization shift. Confirm NSD2 expression levels via Western blot or qPCR.
-
Imaging Technique: Ensure your immunofluorescence protocol is optimized for detecting nuclear proteins. Co-staining with a nucleolar marker, such as fibrillarin, is highly recommended to quantify colocalization accurately.[3]
Problem 2: My global H3K36me2 levels decreased after treatment. Why is this happening?
Possible Causes and Solutions:
This is an unexpected outcome, as this compound should not directly inhibit the catalytic activity of NSD2.[1][4]
-
Off-Target Effects: At very high concentrations, the probe might exhibit off-target activity against other methyltransferases. We recommend using the lowest effective concentration that induces NSD2 relocalization and profiling the inhibitor against a panel of methyltransferases if possible. The related probe UNC6934 was found to be highly selective.[1]
-
Indirect Effects: In some specific cellular contexts, prolonged dissociation of NSD2 from chromatin might lead to downstream effects that indirectly reduce H3K36me2 levels. This could be due to increased demethylase activity or destabilization of the NSD2 protein over long time courses. Consider evaluating H3K36me2 levels at earlier time points.
-
Experimental Artifact: Ensure that the change is reproducible and that histone loading controls (e.g., Total Histone H3) are consistent across samples. Use densitometry for accurate quantification.[6]
Problem 3: I'm observing significant cytotoxicity at concentrations where the probe should be active.
Possible Causes and Solutions:
This is not a typical result, as the probe was designed for minimal cytotoxicity.[1][3]
-
High Concentration: Confirm your dilutions and calculations. Cytotoxicity is more likely at concentrations significantly above the IC50 for target engagement (see Appendix A).
-
Cell Line Sensitivity: Some cell lines may have a unique dependency on NSD2's chromatin-tethering function for survival, or they may be more sensitive to off-target effects. Perform a cell viability assay (e.g., CellTiter-Glo) across a wide concentration range to determine the precise cytotoxic threshold for your cell line.
-
Contamination: Ensure that the compound stock or cell culture is not contaminated.
Appendices
Appendix A: Key Biochemical and Cellular Data
The following data, based on the well-characterized probe UNC6934, can be used as a reference for expected potency.[3][4]
| Parameter | Description | Value |
| Binding Affinity (Kd) | Dissociation constant for this compound binding to the isolated NSD2-PWWP1 domain. | 91 ± 8 nM |
| Biochemical IC50 | Concentration required to inhibit 50% of the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes in vitro. | 104 ± 13 nM |
| Cellular IC50 | Concentration required to displace 50% of NSD2-PWWP1 from Histone H3 in a cellular NanoBRET assay. | ~1.2 µM |
Appendix B: Experimental Protocols
1. Immunofluorescence for NSD2 Localization
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle control for the determined time.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBST and once with PBS. Mount coverslips onto slides using a mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Analyze colocalization using Pearson's correlation coefficient.[3]
2. Western Blot for H3K36me2 Levels
-
Cell Lysis: Treat cells as required. Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 10-15 µg of histone extract onto a 15% polyacrylamide gel and run until sufficient separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against H3K36me2 overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control. Quantify band intensity using densitometry.[6]
Visualizing the Mechanism: PWWP1 vs. SET Domain Inhibition
It is critical to distinguish the mechanism of this compound from that of a catalytic SET domain inhibitor. The following diagram illustrates the different points of intervention and their functional consequences.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing Nsd2-pwwp1-IN-3
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using Nsd2-pwwp1-IN-3 while minimizing potential cytotoxic effects. Below you will find troubleshooting guidance and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of the NSD2-PWWP1 domain with a reported half-maximal inhibitory concentration (IC50) of 8.05 µM.[1] It is utilized in research to investigate the role of the NSD2-PWWP1 domain in various biological processes, particularly in the context of cancer.[1]
Q2: My cells are showing high levels of cytotoxicity after treatment with this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range for your specific cell line is a common cause of cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
On-target Effects: Inhibition of the NSD2-PWWP1 domain can interfere with critical cellular functions, potentially leading to apoptosis or cell cycle arrest.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively inhibits the NSD2-PWWP1 domain while minimizing cytotoxicity. It is advisable to start with a broad range of concentrations, including those below the reported IC50 of 8.05 µM.[1]
Q4: Are there any well-characterized alternative inhibitors for the NSD2-PWWP1 domain with low cytotoxicity?
A4: Yes, UNC6934 is a well-studied chemical probe that targets the NSD2-PWWP1 domain with high potency (Kd of 91 ± 8 nM).[2] Importantly, UNC6934 and its corresponding negative control, UNC7145, have been shown to have limited cytotoxic effects in various cell lines at concentrations up to 5 µM for extended incubation periods.[2] This makes UNC6934 a valuable tool for studying the function of the NSD2-PWWP1 reader domain with minimal confounding cytotoxic effects.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected active concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a concentration range below and above the reported IC50 of 8.05 µM.[1] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control (media with the same final concentration of the solvent). | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to determine the minimum time required to achieve the desired biological effect. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for your research question. Otherwise, perform extensive optimization of concentration and exposure time. | |
| Inconsistent or unexpected results. | Compound instability. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across wells. | |
| Assay interference. | Some compounds can interfere with the reagents used in cell viability assays. Consider using an orthogonal method to confirm your results (e.g., if you are using an MTT assay, try an LDH release assay as well). |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a specific cell line using a standard colorimetric assay such as MTT or MTS.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity. d. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: a. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: a. Add the viability assay reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Signaling Pathways and Experimental Workflows
NSD2-PWWP1 Signaling and Potential for Cytotoxicity
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[3] The PWWP1 domain of NSD2 is crucial for recognizing this mark and stabilizing NSD2 at chromatin.[4] By inhibiting the PWWP1 domain, this compound can disrupt the normal function of NSD2, leading to downstream effects on gene expression. Dysregulation of NSD2 has been implicated in various cancers and can influence key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the Akt/Erk and Wnt/β-catenin pathways.[5][6] On-target inhibition of these pathways could be a primary driver of cytotoxicity.
Caption: NSD2-PWWP1 signaling and its potential impact on cell fate.
Experimental Workflow for Assessing and Minimizing Cytotoxicity
The following workflow provides a logical sequence of experiments to evaluate and mitigate the cytotoxicity of this compound.
Caption: A stepwise workflow for managing inhibitor-induced cytotoxicity.
Troubleshooting Decision Tree
This decision tree can guide researchers in pinpointing the source of unexpected cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of NSD2-PWWP1 Inhibitors: Nsd2-pwwp1-IN-3 and MR837
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key small molecule inhibitors targeting the PWWP1 domain of NSD2: Nsd2-pwwp1-IN-3 and MR837. This analysis is supported by experimental data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Nuclear SET Domain Containing 2 (NSD2), a histone methyltransferase, plays a critical role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2] The PWWP1 domain of NSD2 is a "reader" domain that recognizes the H3K36me2 mark, anchoring the enzyme to chromatin and facilitating its methyltransferase activity.[3][4] Both this compound and MR837 are small molecules designed to inhibit the function of this PWWP1 domain, thereby disrupting NSD2's role in oncogenesis.[3][5]
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies under identical conditions are not extensively published, a comparative analysis of available data reveals significant differences in the potency of these two inhibitors. It is important to note that this compound is part of a chemical series that has undergone significant optimization, leading to more potent analogs such as UNC6934. For a more relevant comparison, data for these optimized analogs are also presented.
Biochemical and Cellular Potency
The following tables summarize the key quantitative data for MR837 and the this compound series of inhibitors.
Table 1: In Vitro Binding Affinity and Biochemical Inhibition
| Inhibitor | Assay Type | Target | Kd (µM) | IC50 (µM) | Reference |
| MR837 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 3.4 | - | [5] |
| This compound (Compound 36) | Homogeneous Time-Resolved Fluorescence (HTRF) | NSD2-PWWP1 | - | 8.05 | [3] |
| UNC6934 (Optimized this compound analog) | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 0.080 | - | [6] |
| UNC6934 (Optimized this compound analog) | AlphaScreen | NSD2-PWWP1 interaction with H3K36me2 nucleosomes | - | 0.104 | [7] |
Table 2: Cellular Target Engagement and Inhibition
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 (µM) | Target Engagement Endpoint | Reference |
| MR837 | NanoBRET | U2OS | 17.3 | Disruption of NSD2-PWWP1/H3.3 interaction | [5] |
| UNC6934 (Optimized this compound analog) | NanoBRET | U2OS | 1.09 | Disruption of NSD2-PWWP1/H3K36me2 interaction | [6] |
Based on the available data, the optimized this compound analog, UNC6934, demonstrates significantly higher potency in both biochemical and cellular assays compared to MR837.
Mechanism of Action: Disrupting the Reader Function
Both MR837 and this compound function by competitively binding to the aromatic cage of the NSD2-PWWP1 domain.[3][5] This cage is responsible for recognizing and binding to the dimethylated lysine 36 on histone H3. By occupying this pocket, the inhibitors prevent the PWWP1 domain from anchoring NSD2 to chromatin, thereby disrupting its ability to propagate the H3K36me2 mark and regulate gene expression.
Caption: NSD2 signaling pathway and mechanism of inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on published literature and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) of the inhibitor to the NSD2-PWWP1 domain.
Methodology:
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
Data Analysis: The association and dissociation rates are fitted to a binding model to calculate the equilibrium dissociation constant (Kd).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
NanoBRET™ Assay for Cellular Target Engagement
Objective: To measure the ability of the inhibitor to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
Methodology:
-
Cell Transfection: U2OS cells are co-transfected with plasmids encoding for NanoLuc®-fused NSD2-PWWP1 (energy donor) and HaloTag®-fused histone H3.3 (energy acceptor).
-
Inhibitor Treatment: Transfected cells are treated with a range of inhibitor concentrations.
-
Substrate Addition: A specific substrate for NanoLuc® and a fluorescent ligand for HaloTag® are added.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) signal is measured. A decrease in the BRET signal indicates disruption of the protein-protein interaction.
-
Data Analysis: IC50 values are calculated from the dose-response curve.[8]
References
- 1. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Validating Cellular Target Engagement of Nsd2-pwwp1-IN-3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the cellular target engagement of Nsd2-pwwp1-IN-3, a chemical probe for the PWWP1 domain of NSD2. We present supporting experimental data and detailed protocols to facilitate the robust assessment of this and similar chemical probes.
Nuclear SET Domain Containing Protein 2 (NSD2), a histone methyltransferase, is a critical regulator of chromatin structure and gene expression primarily through the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma and pediatric acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[2][3][4] this compound (also known as UNC6934) is a first-in-class chemical probe that targets the N-terminal PWWP domain of NSD2, a reader domain that recognizes the H3K36me2 mark and is crucial for NSD2's localization and function at chromatin.[5][6][7][8] Validating that such a probe engages its intended target within a cellular context is a critical step in its development and application in biological studies.
This guide compares key experimental approaches for confirming the cellular target engagement of this compound, presenting quantitative data from established assays and offering detailed protocols for their implementation.
Quantitative Comparison of Target Engagement Assays
The following table summarizes the performance of this compound and its negative control, UNC7145, in various in vitro and cellular target engagement assays. This data provides a quantitative basis for comparing the potency and selectivity of this compound.
| Assay Type | Target | Compound | Key Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Recombinant NSD2-PWWP1 | This compound (UNC6934) | Kd | 91 ± 8 nM | [5][6][7] |
| AlphaScreen | Recombinant NSD2-PWWP1 & H3K36me2 nucleosomes | This compound (UNC6934) | IC50 | 104 ± 13 nM | [6] |
| AlphaScreen | Recombinant NSD2-PWWP1 & H3K36me2 nucleosomes | UNC7145 (Negative Control) | IC50 | > 100 µM | [6] |
| NanoBRET PPI Assay | Cellular NSD2-PWWP1 & Histone H3.3 | This compound (UNC6934) | IC50 | 1.23 ± 0.25 µM | [6] |
| NanoBRET PPI Assay | Cellular NSD2-PWWP1 & Histone H3.3 | UNC7145 (Negative Control) | Activity | No significant effect | [9] |
| Cellular Thermal Shift Assay (CETSA) | Endogenous NSD2 | This compound (UNC6934) | Thermal Stabilization | Significant stabilization | [7][10] |
| Immunofluorescence | Endogenous NSD2 | This compound (UNC6934) | Phenotype | Increased nucleolar localization | [5][6][7] |
Key Experimental Protocols
Detailed methodologies for the principal assays used to validate this compound target engagement are provided below.
NanoBRET Protein-Protein Interaction (PPI) Assay
This assay measures the displacement of NSD2-PWWP1 from histone H3 in living cells.
Objective: To quantify the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3.3 in a cellular environment.
Methodology:
-
Cell Line: U2OS cells are commonly used.
-
Plasmids: Cells are co-transfected with plasmids expressing C-terminally NanoLuc-tagged NSD2-PWWP1 (donor) and HaloTag-tagged histone H3.3 (acceptor). A 1:10 ratio of donor to acceptor plasmid is often optimal.[9]
-
Compound Treatment: Transfected cells are treated with a serial dilution of the test compound (e.g., this compound) or a negative control (e.g., UNC7145).
-
Detection: The NanoBRET signal is measured following the addition of the NanoLuc substrate and the HaloTag ligand. The bioluminescence resonance energy transfer (BRET) signal decreases as the compound displaces the NanoLuc-NSD2-PWWP1 from the Halo-H3.3.
-
Data Analysis: The data is typically plotted as a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.
Objective: To confirm direct binding of the compound to the endogenous target protein in cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble target protein (NSD2) at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Immunofluorescence Microscopy for Subcellular Localization
This method visualizes the effect of the compound on the subcellular localization of the target protein.
Objective: To observe a phenotypic consequence of target engagement. Treatment with this compound has been shown to induce the accumulation of NSD2 in the nucleolus.[5][6][7]
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound, negative control, or vehicle.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for NSD2, followed by a fluorescently labeled secondary antibody. A co-stain for a nucleolar marker (e.g., fibrillarin) is recommended.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Analysis: The colocalization of the NSD2 signal with the nucleolar marker is quantified to assess changes in subcellular distribution.
Visualizing Pathways and Workflows
To further clarify the biological context and experimental designs, the following diagrams are provided.
Caption: NSD2 methylates Histone H3 to create the H3K36me2 mark.
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. NSD2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Specificity of Nsd2-pwwp1-IN-3 for NSD2: A Comparative Analysis
For Immediate Publication
Nsd2-pwwp1-IN-3 Demonstrates a Favorable Selectivity Profile for the NSD2 PWWP1 Domain, Though Quantitative Cross-Reactivity Data Remains Limited
Researchers and drug development professionals targeting the NSD2 methyltransferase now have access to a potent inhibitor of its PWWP1 reader domain, this compound. This small molecule, also identified as compound 36 in the primary literature, demonstrates significant inhibition of the NSD2-PWWP1 domain with an IC50 of 8.05 µM.[1] The PWWP1 domain of NSD2 is a critical "reader" of histone modifications, specifically binding to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), a product of NSD2's own catalytic activity. This interaction is essential for anchoring NSD2 to chromatin and executing its biological functions.
While direct quantitative data on the selectivity of this compound against a broad panel of other PWWP domain-containing proteins is not extensively available in the public domain, the originating study provides compelling selectivity data for a closely related and more potent analog, compound 38. This structural analog exhibits excellent selectivity for the NSD2-PWWP1 domain over the PWWP domains of NSD3, DNMT3A, and ZCWPW1, as determined by thermal shift assays. This suggests that the chemical scaffold of this compound possesses inherent features that favor binding to the NSD2 PWWP1 domain.
This comparison guide provides an objective overview of the specificity of the chemical series to which this compound belongs, with supporting data from the primary literature.
Comparative Inhibitor Performance
To contextualize the specificity of this inhibitor series, the following table summarizes the available quantitative data for compound 38 and another potent NSD2-PWWP1 inhibitor, UNC6934.
| Inhibitor | Target PWWP Domain | IC50 (µM) | Kd (µM) | Assay Type | Reference |
| This compound (Cpd 36) | NSD2-PWWP1 | 8.05 | AlphaScreen | [1] | |
| Compound 38 | NSD2-PWWP1 | 0.11 ± 0.01 | AlphaScreen | ||
| NSD3-PWWP1 | >20 | Thermal Shift | |||
| DNMT3A-PWWP | >20 | Thermal Shift | |||
| ZCWPW1-PWWP | >20 | Thermal Shift | |||
| UNC6934 | NSD2-PWWP1 | 0.104 ± 0.013 | 0.091 ± 0.008 | AlphaScreen, SPR | [2][3] |
| 15 Other PWWP Domains | Not specified | DSF | [2] |
Signaling and Experimental Workflow
The interaction between the NSD2-PWWP1 domain and its ligand, H3K36me2, is a critical step in the localization and function of the NSD2 enzyme. Inhibition of this interaction by small molecules like this compound disrupts the stable association of NSD2 with chromatin, thereby affecting downstream gene regulation. The general workflow for assessing the specificity of such inhibitors is depicted below.
Caption: A generalized workflow for the discovery and characterization of NSD2-PWWP1 inhibitors.
Experimental Methodologies
The following are detailed protocols for the key experimental assays used to characterize the potency and selectivity of NSD2-PWWP1 inhibitors.
AlphaScreen™ Assay for IC50 Determination
This assay is used to quantify the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and a biotinylated H3K36me2 peptide.
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque assay plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of His-tagged NSD2-PWWP1 to each well.
-
Add a solution of biotinylated H3K36me2 peptide to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for binding to reach equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision plate reader (or similar instrument) with an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Selectivity Profiling
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates ligand binding and stabilization of the protein.
Materials:
-
Purified PWWP domain proteins (NSD2-PWWP1 and a panel of other PWWP domains)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds dissolved in DMSO
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing the PWWP domain protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with fluorescence readings taken at regular intervals.
-
The melting temperature (Tm) is determined by identifying the midpoint of the protein unfolding transition from the resulting fluorescence curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A significant positive ΔTm indicates binding.
Conclusion
This compound is a valuable tool for researchers studying the biological roles of the NSD2-PWWP1 domain. While direct and comprehensive quantitative selectivity data for this compound is currently limited, the strong selectivity observed for the closely related analog, compound 38, provides confidence in the specificity of this chemical scaffold for the NSD2-PWWP1 domain. Further studies are warranted to fully elucidate the cross-reactivity profile of this compound against a broader range of epigenetic reader domains. The experimental protocols provided herein offer a robust framework for such future investigations.
References
A Comparative Analysis of NSD2-PWWP1 Inhibitors: Efficacy and Mechanistic Insights
The NSD2 (Nuclear Receptor Binding SET Domain Protein 2) protein, a histone methyltransferase, is a key player in epigenetic regulation and has emerged as a significant target in cancer therapy. Specifically, the PWWP1 domain of NSD2, which recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), is crucial for its localization and function on chromatin.[1][2] Inhibition of this domain presents a promising strategy to modulate NSD2 activity. This guide provides a comparative overview of the efficacy of different small-molecule inhibitors targeting the NSD2-PWWP1 domain, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Efficacy
Several small-molecule inhibitors have been developed to target the NSD2-PWWP1 domain. The following table summarizes the quantitative data on the efficacy of some of the most well-characterized inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Kd | EC50 | Reference |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | 104 ± 13 nM | 91 ± 8 nM (SPR) | 1.23 ± 0.25 µM (NanoBRET) | [3][4][5] |
| MR837 | NSD2-PWWP1 | HTRF | 4.44 µM | - | - | [6] |
| Compound 38 | NSD2-PWWP1 | HTRF | 0.11 ± 0.01 µM | - | - | [6][7][8] |
| 3f | NSD2-PWWP1 | - | - | 3.4 µM (SPR) | - | [9] |
| MRT866 | NSD2-PWWP1 | - | - | 349 ± 19 nM (SPR) | - | [4] |
| Compound 34 | NSD2-PWWP1 | - | pIC50 = 8.2 | - | - | [10] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Kd (dissociation constant) is a measure of binding affinity between the inhibitor and the target. EC50 is the concentration of a drug that gives a half-maximal response. Lower values for these metrics indicate higher potency.
Experimental Protocols
The efficacy of these inhibitors has been determined using a variety of biochemical and cellular assays. The methodologies for the key experiments are detailed below.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the disruption of the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[4]
-
Principle: Donor and acceptor beads are brought into proximity when the target proteins interact. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An inhibitor that disrupts the interaction will prevent this signal.
-
Protocol:
-
His-tagged NSD2-PWWP1 protein is incubated with biotinylated nucleosomes containing the H3K36me2 mark in an assay buffer (e.g., 150mM NaCl, 20mM Tris pH 7.5, 0.01% BSA, 0.01% NP-40, 1mM DTT).[11]
-
Varying concentrations of the inhibitor compound are added to the mixture and incubated.
-
A mixture of Nickel-chelate acceptor beads and streptavidin donor beads is added.[11]
-
The plate is incubated in the dark to allow for bead binding.
-
The AlphaScreen signal is measured using an appropriate plate reader. The IC50 value is calculated from the dose-response curve.
-
2. NanoBRET (Bioluminescence Resonance Energy Transfer) Assay
This cellular assay quantifies the engagement of the inhibitor with the NSD2-PWWP1 domain in live cells.[2][3]
-
Principle: BRET occurs when a bioluminescent donor (NanoLuc luciferase) and a fluorescent acceptor (HaloTag with a fluorescent ligand) are in close proximity. In this setup, NSD2-PWWP1 is fused to NanoLuc, and histone H3 is fused to HaloTag. An inhibitor that binds to NSD2-PWWP1 and displaces it from histone H3 will cause a decrease in the BRET signal.
-
Protocol:
-
U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3.[2][3]
-
The transfected cells are treated with varying concentrations of the inhibitor compound.
-
A HaloTag-specific fluorescent ligand is added, which serves as the BRET acceptor.
-
The NanoLuc substrate is added to initiate the bioluminescent reaction.
-
The BRET signal is measured as the ratio of the acceptor emission to the donor emission. The EC50 value is determined from the dose-response curve.
-
3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay is used to assess the direct binding of an inhibitor to the NSD2-PWWP1 protein and its selectivity over other PWWP domains.[3][6]
-
Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Protocol:
-
The purified NSD2-PWWP1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
The inhibitor compound is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the inhibitor indicates direct binding.
-
Selectivity is assessed by performing the assay with other PWWP domain-containing proteins.
-
4. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein.[4][5]
-
Principle: The target protein is immobilized on a sensor chip. When the inhibitor flows over the surface, binding occurs, which causes a change in the refractive index at the surface. This change is detected as a shift in the resonance angle of the reflected light.
-
Protocol:
-
Purified NSD2-PWWP1 protein is immobilized on an SPR sensor chip.
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association and dissociation of the inhibitor are monitored in real-time.
-
The binding kinetics (on-rate and off-rate) and the dissociation constant (Kd) are calculated from the sensorgrams.
-
5. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is another method to measure the interaction between NSD2-PWWP1 and histone peptides.[6]
-
Principle: HTRF is based on the Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2) fluorophore. When the donor and acceptor are in close proximity due to a biomolecular interaction, excitation of the donor leads to energy transfer and emission from the acceptor.
-
Protocol:
-
GST-tagged NSD2-PWWP1 protein is mixed with a biotinylated histone H3 peptide containing the K36me2 mark.
-
Anti-GST-Tb cryptate (donor) and Streptavidin-d2 (acceptor) are added.
-
Varying concentrations of the inhibitor are added to the mixture.
-
After incubation, the fluorescence is measured at two different wavelengths (for the donor and acceptor). The HTRF ratio is calculated, and the IC50 is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
NSD2-PWWP1 Signaling Pathway
The NSD2-PWWP1 domain is a "reader" of the H3K36me2 epigenetic mark. This interaction is crucial for anchoring the NSD2 enzyme to chromatin, which in turn leads to the methylation of adjacent nucleosomes, propagating the H3K36me2 mark. This process is associated with active gene transcription.[1] Inhibitors of the PWWP1 domain disrupt this recognition and localization, thereby affecting gene expression.
Caption: NSD2-PWWP1 interaction with H3K36me2 and its inhibition.
Experimental Workflow: AlphaScreen Assay
The following diagram illustrates the workflow for determining inhibitor efficacy using the AlphaScreen assay.
Caption: Workflow of an AlphaScreen-based inhibitor screening assay.
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Comparative Selectivity Analysis of Nsd2-pwwp1-IN-3 and Alternative PWWP1 Domain Inhibitors
A detailed guide for researchers on the cross-reactivity profile of Nsd2-pwwp1-IN-3, a developing inhibitor of the NSD2 PWWP1 domain, in comparison to other notable inhibitors. This guide synthesizes available biochemical data to inform target validation and drug development efforts.
Introduction
Nuclear Receptor Binding SET Domain Containing 2 (NSD2) is a histone methyltransferase that plays a critical role in chromatin regulation and has been implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. The PWWP1 domain of NSD2 is a "reader" domain that recognizes methylated histone tails, anchoring the NSD2 complex to chromatin and facilitating its catalytic activity. Targeting this protein-protein interaction with small molecule inhibitors represents a promising therapeutic strategy. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other well-characterized PWWP1 domain inhibitors, offering researchers a clear perspective on their selectivity.
Inhibitor Overview
This guide focuses on the following inhibitors:
-
This compound (Compound 36): A recently identified inhibitor of the NSD2-PWWP1 domain with a reported IC50 of 8.05 µM[1].
-
Compound 38: A more potent analog of this compound from the same study, with an IC50 of 0.11 µM for NSD2-PWWP1. It is reported to have high selectivity[2].
-
UNC6934: A potent and highly selective chemical probe for the NSD2-PWWP1 domain, widely used in biological studies[3][4][5].
-
BI-9321: A selective inhibitor of the NSD3-PWWP1 domain, often used as a tool compound to investigate the differential roles of NSD family members[1][6][7].
-
MR837: An early, less potent inhibitor of NSD2-PWWP1 that served as a starting point for the development of more advanced compounds like UNC6934.
Cross-Reactivity Profiles: A Comparative Table
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound and its alternatives against various PWWP domains. Selectivity is a critical parameter for a chemical probe or a therapeutic candidate, as off-target effects can lead to unforeseen biological consequences and toxicity.
| Compound | Target | IC50 / Kd | Selectivity Data (ΔTm in °C from DSF assays or IC50 in µM) |
| This compound (Cpd 36) | NSD2-PWWP1 | IC50: 8.05 µM | Quantitative cross-reactivity data is not publicly available. |
| Compound 38 | NSD2-PWWP1 | IC50: 0.11 µM | Reported to be highly selective, but quantitative data against other PWWP domains is not publicly available. |
| UNC6934 | NSD2-PWWP1 | Kd: 91 ± 8 nM | High Selectivity: - NSD3-PWWP1: Minimal thermal stabilization observed in DSF assays. - Panel of 15 PWWP domains: Selective for NSD2-PWWP1. - Panel of 33 methyltransferases: No significant inhibition. |
| BI-9321 | NSD3-PWWP1 | Kd: 166 nM | High Selectivity for NSD3-PWWP1: - NSD2-PWWP1: Inactive. - NSD3-PWWP2: Inactive. |
| MR837 | NSD2-PWWP1 | IC50: 17.3 µM (cell-based) | Moderate selectivity, served as a scaffold for more selective compounds. |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. ΔTm (change in melting temperature) from Differential Scanning Fluorimetry (DSF) is an indicator of target engagement and stabilization by a ligand; a larger ΔTm suggests stronger binding.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the signaling context of NSD2 and the workflows of key experimental assays used to determine inhibitor selectivity.
Caption: NSD2 methylates Histone H3 at lysine (B10760008) 36, leading to the H3K36me2 mark on chromatin, which in turn regulates gene transcription. PWWP1 domain inhibitors prevent the binding of NSD2 to chromatin.
Caption: Workflows for Differential Scanning Fluorimetry (DSF) to measure inhibitor binding and stabilization, and Time-Resolved FRET (TR-FRET) to quantify inhibition of protein-ligand interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical protocols used for the key selectivity assays mentioned in this guide.
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the protein's melting temperature (ΔTm) upon ligand binding indicates direct interaction and stabilization.
-
Protein and Compound Preparation: Recombinant PWWP domain proteins are purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The test compound is prepared at various concentrations.
-
Assay Setup: The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound or DMSO vehicle control in a 96-well PCR plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased from 25 °C to 95 °C.
-
Data Acquisition: Fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust biochemical assay for quantifying the binding of a protein to a ligand (e.g., a histone peptide) and the ability of a small molecule to inhibit this interaction.
-
Reagent Preparation: Recombinant NSD2-PWWP1 protein, a biotinylated histone H3 peptide containing the K36me2 mark, and detection reagents (e.g., europium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore) are prepared in an appropriate assay buffer.
-
Compound Dispensing: The test compounds are serially diluted and dispensed into a 384-well assay plate.
-
Assay Reaction: The protein, peptide, and detection reagents are added to the wells containing the compounds.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore and measures emission from both the donor and acceptor.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The development of selective inhibitors for epigenetic targets is a rapidly advancing field. While this compound and its more potent analog, compound 38, show promise as inhibitors of the NSD2-PWWP1 domain, a comprehensive understanding of their cross-reactivity profiles requires the public availability of quantitative selectivity data. In contrast, UNC6934 stands out as a well-characterized chemical probe with demonstrated high selectivity for NSD2-PWWP1 over other PWWP domains and methyltransferases[3][5]. For researchers investigating the specific biological roles of the NSD2-PWWP1 domain, UNC6934 is currently the recommended tool compound due to its well-documented selectivity. As further data on this compound and compound 38 become available, a more direct comparison of their utility in preclinical studies will be possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 6. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 7. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nsd2-pwwp1-IN-3
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the potent NSD2-PWWP1 inhibitor, Nsd2-pwwp1-IN-3, including personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
| Procedure | Guideline | Rationale |
| Receiving and Unpacking | Inspect packaging for damage. Wear appropriate PPE when opening. | Ensures containment and prevents accidental exposure. |
| Preparation of Solutions | Prepare solutions in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation exposure. |
| Storage (as powder) | Store in a tightly sealed container in a cool, dry place. Recommended long-term storage at -20°C. | Prevents degradation of the compound. |
| Storage (in solvent) | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Maintains the stability and efficacy of the compound in solution. |
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste, follow these established safety protocols.
| Procedure | Guideline |
| Spill Response | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. 4. For large spills, follow institutional emergency procedures. |
| Waste Disposal | Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final application in an experiment.
Caption: Standard laboratory workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
